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  • Product: cis-3-Methylpiperidine-2-carboxamide
  • CAS: 1450633-71-2

Core Science & Biosynthesis

Foundational

cis-3-Methylpiperidine-2-carboxamide CAS 1450633-71-2 properties

Technical Monograph: cis-3-Methylpiperidine-2-carboxamide CAS: 1450633-71-2 Role: Chiral Pharmacophore & Fragment Building Block Executive Summary cis-3-Methylpiperidine-2-carboxamide (CAS 1450633-71-2) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: cis-3-Methylpiperidine-2-carboxamide CAS: 1450633-71-2 Role: Chiral Pharmacophore & Fragment Building Block

Executive Summary

cis-3-Methylpiperidine-2-carboxamide (CAS 1450633-71-2) is a specialized saturated heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple piperidines, the vicinal substitution pattern at positions 2 and 3 introduces significant steric constraints, creating a "conformationally biased" scaffold. This bias is critical for medicinal chemists seeking to lock pharmacophores into bioactive geometries, particularly for kinase inhibitors (e.g., PDK1) and GPCR ligands (e.g., Orexin antagonists).

This guide details the physicochemical profile, kinetic synthesis strategies, and handling protocols for this compound, emphasizing the stereochemical challenges inherent in preserving the cis-configuration against thermodynamic equilibration.

Chemical Identity & Stereochemical Architecture

The compound exists as a diastereomer where the carboxamide group at C2 and the methyl group at C3 reside on the same face of the piperidine ring.

Property Details
IUPAC Name (2RS,3SR)-3-Methylpiperidine-2-carboxamide
CAS Number 1450633-71-2
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Chirality cis-Diastereomer (Typically supplied as a racemate of (2R,3S) and (2S,3R))
SMILES C[C@H]1CCCC[C@@H]1C(N)=O
Conformational Analysis (The "Cis-Penalty")

In the piperidine chair conformation, 1,2-disubstituted systems follow specific stability rules.

  • Trans-isomer: Can adopt a diequatorial (e,e) conformation, which is thermodynamically most stable.

  • Cis-isomer (Target): Must adopt an axial-equatorial (a,e) conformation.

    • Preferred Conformer: The bulkier carboxamide group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the C3-methyl group into an axial position.

    • Implication: The cis-isomer is thermodynamically less stable than the trans-isomer. Exposure to strong bases or high heat can cause epimerization at the C2 center (via enolization), converting the valuable cis material to the trans form.

Physicochemical Profile

Note: Experimental values for this specific intermediate are sparse in open literature. Values below represent consensus data derived from validated computational models (ACD/Labs, ChemAxon) and analogous piperidine structures.

Property Value / Range Notes
Boiling Point 310°C ± 35°C (Predicted)High BP due to intermolecular H-bonding (amide/amine).
pKa (Piperidine NH) 9.8 ± 0.4Typical secondary amine basicity; requires protection (e.g., Boc) for many reactions.
pKa (Amide) ~15-16Non-basic; stable to mild acid/base.
LogP 0.25 - 0.55Highly polar; significant water solubility.
Polar Surface Area (PSA) ~55 ŲGood permeability profile for CNS applications.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane, Et₂O).

Synthetic Routes & Process Chemistry

The synthesis of CAS 1450633-71-2 relies on kinetic control . The most robust method involves the heterogeneous hydrogenation of the corresponding pyridine precursor.

Method A: Catalytic Hydrogenation of 3-Methylpicolinamide

This protocol utilizes the "anchoring effect" where the amide group coordinates to the catalyst surface, directing the hydrogen addition to the same face (syn-addition).

Reagents: 3-Methylpicolinamide, PtO₂ (Adams' Catalyst), Acetic Acid (AcOH).

Protocol:

  • Preparation: Dissolve 3-methylpicolinamide (1.0 eq) in glacial acetic acid (0.5 M concentration). The acidic medium protonates the pyridine nitrogen, preventing catalyst poisoning.

  • Catalyst Loading: Add PtO₂ (5-10 mol%). Note: PtO₂ is preferred over Pd/C for minimizing reductive deamination and maximizing cis-selectivity.

  • Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and stir vigorously at 25°C for 12–24 hours.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Neutralization: Treat the residue with saturated NaHCO₃ (keep T < 10°C to prevent epimerization) and extract with DCM/Isopropanol (3:1).

  • Purification: If necessary, recrystallize from EtOAc/Hexane.

Mechanism & Selectivity: The pyridine ring adsorbs flat onto the catalyst. Hydrogen adds from the catalyst surface. Since the ring substituents (methyl and amide) are already in place, the hydrogenation saturates the double bonds from the bottom face, pushing both substituents "up" (cis).

SynthesisWorkflow Start 3-Methylpicolinamide (Pyridine Precursor) Condition H2 (50 psi), PtO2 Solvent: AcOH Start->Condition Intermediate Catalyst Surface Adsorption (Syn-Addition) Condition->Intermediate Protonation Product cis-3-Methylpiperidine- 2-carboxamide (Kinetic Product) Intermediate->Product Major Pathway (>90:10 dr) SideProduct trans-Isomer (Thermodynamic Product) Product->SideProduct Epimerization (if heated/basic)

Caption: Kinetic synthesis workflow. The acidic hydrogenation favors the cis-isomer. Exposure to base/heat risks conversion to the trans-isomer.

Medicinal Chemistry Applications

This scaffold is a "3D Fragment" that escapes the "flatland" of traditional aromatic drug discovery.

1. Conformational Restriction (The "Lock") In linear alkyl chains, rotation is free. In this piperidine system, the C2-C3 bond is part of a ring. The C3-methyl group sterically clashes with the C2-carboxamide if the ring attempts to flip or distort. This locks the amide vector in a specific direction, reducing the entropic penalty upon binding to a protein target.

2. Key Therapeutic Areas

  • Kinase Inhibitors (PDK1): The piperidine NH and the exocyclic amide can form a bidentate hydrogen bond motif with the hinge region of kinases. The C3-methyl fills hydrophobic pockets (gatekeeper residues).

  • Orexin Receptor Antagonists: Used as a core linker to orient aromatic "wings" into the appropriate sub-pockets of the GPCR.

  • BACE1 Inhibitors: The amide acts as an aspartyl protease transition-state mimic anchor.

SAR_Logic Core Piperidine Core (Scaffold) NH Secondary Amine (H-Bond Donor/Acceptor) Can be functionalized Core->NH pKa ~9.8 Amide C2-Carboxamide (H-Bond Donor) Key Binding Interaction Core->Amide Vector Orientation Methyl C3-Methyl (Hydrophobic) Conformational Lock Core->Methyl Steric Constraint Methyl->Amide Restricts Rotation (cis-relationship)

Caption: Structure-Activity Relationship (SAR) map. The C3-methyl group restricts the conformational flexibility of the C2-amide, improving binding affinity.

Handling, Stability & Safety

Storage Protocols:

  • Hygroscopicity: The amide and amine functions make the solid hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at 2–8°C.

  • Shelf-Life: Stable for >2 years if kept dry and away from strong oxidizers.

Safety Hazards:

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Risk: As a secondary amine, avoid contact with nitrosating agents (e.g., sodium nitrite) to prevent the formation of carcinogenic N-nitrosamines.

Experimental Precaution: When coupling the piperidine nitrogen (e.g., amide coupling or SNAr), do not use strong bases (like NaH or tBuOK) with prolonged heating . This will deprotonate the C2-position (alpha to the carbonyl) and cause epimerization to the trans-isomer. Use mild bases like DIPEA or inorganic carbonates (K₂CO₃).

References

  • Barnes-Seeman, D. (2012). The role of conformationally constrained scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 55, 1389-1405. Link

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1356-1364. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71465228, cis-3-Methylpiperidine-2-carboxamide. Link

  • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60, 1701-1729. Link

Exploratory

Stereochemical Control in Piperidine Scaffolds: The cis- vs trans-3-Methylpiperidine-2-Carboxamide Paradigm

This guide serves as an authoritative technical resource for medicinal chemists and drug discovery scientists, focusing on the structural and biological dichotomy of 3-methylpiperidine-2-carboxamide stereoisomers.[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for medicinal chemists and drug discovery scientists, focusing on the structural and biological dichotomy of 3-methylpiperidine-2-carboxamide stereoisomers.[1]

Executive Summary

The piperidine-2-carboxamide (pipecolic acid amide) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of proline.[1] The introduction of a methyl substituent at the C3 position creates a critical stereochemical control element.

The biological activity of 3-methylpiperidine-2-carboxamide is governed by the relative stereochemistry of the C2-amide and C3-methyl groups.[1]

  • The cis-isomer (typically 2S,3S or 2R,3R) often functions as a "turn inducer" in peptidomimetics and provides superior metabolic stability due to steric shielding of the amide bond.

  • The trans-isomer (2S,3R or 2R,3S) adopts a more extended conformation, often utilized to probe deep hydrophobic pockets in GPCRs or proteases where linear extension is required.

This guide analyzes the conformational drivers, synthesis pathways, and biological implications of these isomers.

Conformational Analysis & Steric Logic

The biological differentiation between cis and trans isomers stems from their distinct ground-state conformations and energy barriers to ring inversion.[1]

The A(1,3) Strain Factor

In N-substituted piperidines (common in drug candidates), Allylic 1,3-strain (A(1,3)) dictates the preferred rotamer of the amide and the ring pucker.

  • cis-Isomer: The C3-methyl and C2-carboxamide are on the same side of the ring.[1] To minimize steric clash, the ring often adopts a chair conformation where the bulky C2-group is equatorial and the C3-methyl is axial, or vice-versa, depending on the N-substituent.[1] However, in N-acylated systems, the cis-diequatorial conformation can suffer from severe A(1,[1]3) strain between the N-acyl group and the equatorial C2-substituent, forcing a ring flip or a twist-boat conformation.[1]

  • trans-Isomer: The substituents are on opposite sides.[1] The diequatorial conformation is typically accessible and energetically favorable, leading to a rigid, extended vector.

Visualization of Conformational Equilibrium

The following diagram illustrates the energetic relationship and steric clashes driving the conformational preference.

Conformation Cis_Chair1 cis-Isomer (Diequatorial) High A(1,3) Strain with N-Acyl Twist Twist-Boat Intermediate High Energy State Cis_Chair1->Twist Ring Flip (+ kcal/mol) Cis_Chair2 cis-Isomer (Axial-Equatorial) Preferred Bioactive Shape Trans_Chair trans-Isomer (Diequatorial) Extended Linear Vector Cis_Chair2->Trans_Chair Epimerization (Base/Heat) Twist->Cis_Chair2 Relaxation

Figure 1: Conformational landscape of N-acyl-3-methylpiperidine-2-carboxamides. The cis-isomer often adopts an Axial-Equatorial geometry to relieve strain, creating a compact "turn" mimic.[1]

Biological Activity Profiles

The choice between cis and trans is rarely arbitrary; it acts as a binary switch for biological function.

Peptidomimetics: The Proline Surrogate

In peptide drug design, 3-methylpiperidine-2-carboxylic acid (3-Me-Pip) is used to constrain the backbone dihedral angles (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 and 

).
  • Mechanism: The cis-isomer mimics the geometry of a Type VI ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -turn  (cis-proline peptide bond), often required for bioactive conformations of GPCR ligands.
    
  • Data Point: Incorporation of cis-3-Me-Pip into opioid peptide analogues has been shown to increase ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -receptor selectivity by locking the N-terminal tyrosine orientation [1].
    
Protease Inhibition: The "Steric Shield"

Piperidine carboxamides are potent inhibitors of the proteasome (e.g., Plasmodium falciparum proteasome inhibitors like SW042 ).

  • Activity: The amide bond is the warhead or the recognition element.

  • Isomer Advantage: The cis-3-methyl group acts as a "steric shield," protecting the neighboring amide bond from rapid hydrolysis by metabolic amidases without abolishing binding to the target protease.[1]

  • Comparison:

    • trans-Isomer: Often more potent in vitro due to easier fit into the S1/S2 pockets.[1]

    • cis-Isomer: Superior in vivo half-life (PK profile) due to metabolic resistance [2].[1]

Comparative Activity Table
Featurecis-3-Methylpiperidine-2-carboxamidetrans-3-Methylpiperidine-2-carboxamide
3D Shape Compact, Globular, Turn-inducingExtended, Linear, Sheet-mimicking
Metabolic Stability High (Steric shielding of amide)Moderate (Exposed amide)
Receptor Affinity High for "Turn" pockets (e.g., GPCRs)High for deep, narrow pockets (e.g., Proteases)
Synthesis Difficulty Moderate (Requires kinetic control)Low (Thermodynamic product)

Synthesis & Separation Methodologies

Accessing pure isomers requires selecting the correct synthetic vector: Kinetic Control for cis and Thermodynamic Control for trans.

Synthetic Workflow Diagram

Synthesis cluster_cis Kinetic Route (cis-Selective) cluster_trans Thermodynamic Route (trans-Selective) Start 3-Methylpyridine-2-carboxylic acid Step1 Catalytic Hydrogenation (PtO2, H2, AcOH) Start->Step1 ProductCis cis-Isomer (Major Product) Step1->ProductCis Step2 Lithiation / Epimerization (1. NaOMe/MeOH, Reflux) or (2. s-BuLi, -78°C) ProductCis->Step2 Epimerization ProductTrans trans-Isomer (Thermodynamic Sink) Step2->ProductTrans

Figure 2: Divergent synthetic pathways. Hydrogenation of the pyridine precursor yields the kinetic cis-product, which can be equilibrated to the trans-isomer.[1]

Detailed Experimental Protocols

These protocols are adapted from validated procedures for methyl-substituted pipecolic acid derivatives [3, 4].[1]

Protocol A: Synthesis of cis-3-Methylpiperidine-2-carboxamide (Kinetic Control)

Objective: Reduce the pyridine ring while maintaining the cis relationship established by catalyst facial selectivity.

  • Reactants:

    • 3-Methylpyridine-2-carboxamide (1.0 eq)[1]

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.1 eq)

    • Glacial Acetic Acid (0.5 M concentration)

  • Procedure:

    • Dissolve the starting pyridine in glacial acetic acid in a hydrogenation vessel.

    • Add PtO₂ carefully (Caution: Pyrophoric when dry).

    • Purge vessel with N₂, then charge with H₂ gas (balloon pressure or 50 psi in a Parr shaker).

    • Stir vigorously at Room Temperature for 16–24 hours. Note: Heating promotes isomerization to trans.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: The residue is typically the acetate salt of the cis-isomer. Neutralize with saturated NaHCO₃ and extract with CHCl₃/iPrOH (3:1).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the H-2 / H-3 coupling constant.[1] cis-Isomers typically show smaller

      
       values (2–5 Hz) compared to trans (
      
      
      
      ~10–12 Hz for diaxial, though ring flipping can obscure this; NOE experiments are definitive).
Protocol B: Synthesis of trans-3-Methylpiperidine-2-carboxamide (Thermodynamic Control)

Objective: Convert the cis-isomer or racemate to the thermodynamically stable trans-isomer via enolization.[1]

  • Reactants:

    • Crude cis-3-Methylpiperidine-2-carboxamide (or ester analog)[1]

    • Sodium Methoxide (NaOMe) (2.0 eq)

    • Methanol (dry)

  • Procedure:

    • Dissolve the cis-isomer in dry methanol.[1]

    • Add NaOMe.

    • Reflux the mixture for 12–48 hours. The basic conditions allow the C2-proton to exchange, settling the C2-carboxamide group into the thermodynamically preferred equatorial position relative to the C3-methyl.[1]

    • Cool and neutralize with dilute HCl (to pH 7).

    • Concentrate and purify via column chromatography (DCM/MeOH/NH₄OH).

  • Validation:

    • ¹H NMR: The trans-isomer (diequatorial) will display a large vicinal coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       Hz) between H-2 and H-3 if the ring is locked in a chair.
      

References

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Journal of Medicinal Chemistry.

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Nature Communications.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science.

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. Royal Society of Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Design of Novel Piperidine Scaffolds for Janus Kinase (JAK) Inhibition

For Researchers, Scientists, and Drug Development Professionals Executive Summary The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to the pathoph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to the pathophysiology of numerous autoimmune diseases and cancers. Consequently, the development of small-molecule JAK inhibitors (JAKinibs) has become a major focus in therapeutic research. Among the diverse chemical scaffolds employed, the piperidine ring has emerged as a privileged structure, offering a unique combination of physicochemical and structural properties that are highly advantageous for modern drug design. This guide provides a comprehensive technical overview of the strategic design, synthesis, and evaluation of novel piperidine-based JAK inhibitors. We will explore the fundamental biology of the JAK-STAT pathway, delve into the medicinal chemistry rationale for utilizing the piperidine scaffold, and present detailed workflows for the preclinical assessment of these targeted agents. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to guide researchers in this dynamic and challenging area of drug discovery.

Chapter 1: The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway

Introduction to the JAK Family

The Janus kinase family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are essential for transducing signals from a vast array of over 50 cytokines, interleukins, and growth factors to the cell nucleus.[3] Each JAK member plays a distinct, albeit sometimes overlapping, role in cellular processes such as proliferation, differentiation, apoptosis, and immune modulation.[1][4]

  • JAK1 is broadly involved in inflammatory and developmental processes.[3]

  • JAK2 is fundamental for hematopoiesis, mediating signals from erythropoietin (EPO) and thrombopoietin.[3]

  • JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in lymphocyte development and function, pairing exclusively with JAK1.[2][3]

  • TYK2 is involved in the signaling of cytokines like IL-12 and IL-23.

The Canonical JAK-STAT Signaling Cascade

The JAK-STAT pathway is a highly conserved signaling cascade that provides a direct route from a cell-surface receptor to the nucleus.[1] The process is initiated when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or multimerization.[5] This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate the transcription of target genes.[2][5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation (Phosphorylation) STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The canonical JAK-STAT signaling pathway.
Dysregulation in Disease and Therapeutic Rationale

Aberrant JAK-STAT signaling is a key driver in the pathogenesis of numerous diseases.[5][6] Hyperactivation of this pathway can lead to chronic inflammation in autoimmune disorders like rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease.[4] It is also implicated in myeloproliferative neoplasms and various cancers, where it promotes uncontrolled cell growth and survival.[7] The central role of this pathway makes the JAK family a prime target for therapeutic intervention. By designing small-molecule inhibitors that block the ATP-binding site of JAKs, it is possible to prevent their kinase activity, thereby interrupting the downstream signaling cascade and mitigating the pathological effects.[5]

Chapter 2: The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Advantages in Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a highly privileged scaffold in medicinal chemistry.[7][8] Its prevalence in clinically approved drugs stems from a collection of favorable properties.[8]

  • Modulation of Physicochemical Properties : The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can significantly enhance aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned by adjusting the substitution pattern on the ring.[8][9]

  • Metabolic Stability : The piperidine scaffold is generally stable to metabolic degradation, which contributes to improved pharmacokinetic profiles and reduced toxicity.[8]

  • Three-Dimensional (3D) Chemical Space : Unlike flat aromatic rings, the saturated piperidine ring adopts a non-planar chair conformation. This allows for precise spatial orientation of substituents, enabling more specific and high-affinity interactions with complex protein binding pockets.

  • Enhanced Drug-like Properties : The incorporation of piperidine scaffolds often improves crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the overall "druggability" of a compound.[8][10]

The Importance of Chirality

Introducing chiral centers into the piperidine scaffold can have profound effects on a molecule's biological activity.[9][11] Chiral drugs often exhibit greater specificity and potency due to their ability to form more precise three-point interactions with a chiral biological target, such as an enzyme's active site.[9] While the synthesis of chiral piperidines can be more complex, the potential benefits—including enhanced efficacy, improved selectivity, and a better pharmacokinetic profile—often justify the increased synthetic effort.[9][11]

Chapter 3: Design Principles for Piperidine-Based JAK Inhibitors

Analysis of the JAK ATP-Binding Site

All JAK family members share a highly conserved ATP-binding site within their kinase domain. This site is the primary target for the majority of clinically approved JAK inhibitors, which act as ATP-competitive inhibitors.[12] The binding site can be broadly divided into three key regions:

  • Hinge Region : Forms critical hydrogen bonds with the inhibitor's core scaffold.

  • Hydrophobic Pocket : Accommodates lipophilic moieties of the inhibitor.

  • Solvent-Exposed Region : Interacts with more polar or charged groups, often extending towards the solvent front.

Pharmacophore Model and the Role of the Piperidine Scaffold

A general pharmacophore for a piperidine-based JAK inhibitor can be conceptualized as having three main components: a hinge-binding heterocycle, a central core, and a projecting piperidine scaffold. The piperidine ring typically extends into a pocket adjacent to the main ATP-binding site, where its substituents can form crucial interactions that dictate both potency and selectivity.

In many designs, the piperidine nitrogen acts as a key attachment point for side chains that can probe different regions of the kinase. The conformation of the ring and the stereochemistry of its substituents are critical for optimizing binding affinity. For instance, in the case of Tofacitinib, the 3-aminopiperidine core is essential for its activity.[13]

Pharmacophore_Model cluster_inhibitor Inhibitor Molecule cluster_pocket JAK_Pocket JAK ATP-Binding Pocket HingeBinder Hinge-Binding Scaffold Core Central Core HingeBinder->Core Hinge Hinge Region HingeBinder->Hinge H-Bonds Piperidine Piperidine Scaffold Core->Piperidine Hydrophobic Hydrophobic Pocket Core->Hydrophobic van der Waals Solvent Solvent-Exposed Region Piperidine->Solvent Specific Interactions (Potency & Selectivity)

Caption: Generalized pharmacophore for a piperidine-based JAK inhibitor.
Structure-Activity Relationship (SAR) and Selectivity Strategies

Systematic modification of the piperidine scaffold is a cornerstone of optimizing JAK inhibitors.[14][15] Key SAR insights include:

  • Substitution Position : The position of substituents on the piperidine ring dramatically influences activity. For example, substitution at the 3- or 4-position often allows for vectors that can target specific sub-pockets within the kinase domain.

  • Nature of Substituents : Introducing functional groups like amides, sulfonamides, or nitriles can create new hydrogen bonds or polar interactions, enhancing potency. The size and lipophilicity of these groups must be carefully balanced to maintain good drug-like properties.

  • Stereochemistry : As discussed, the absolute stereochemistry of chiral centers on the piperidine ring is critical. Often, one enantiomer will be significantly more potent than the other due to a better fit within the active site.

Achieving selectivity among the highly homologous JAK isoforms is a major challenge.[15] Strategies often involve exploiting subtle differences in the amino acid residues lining the ATP-binding pocket. By designing piperidine substituents that can form specific interactions with non-conserved residues, it is possible to favor binding to one JAK isoform over others. For example, second-generation inhibitors like Upadacitinib achieve greater selectivity for JAK1.[16]

Chapter 4: Synthetic Strategies for Novel Piperidine Scaffolds

The synthesis of substituted piperidines is a well-established field, but the demand for novel, stereochemically complex scaffolds for JAK inhibitor design requires modern and efficient methodologies.

General Retrosynthetic Approach

A common strategy involves the construction of a key piperidine building block which is then coupled to the core heterocyclic scaffold of the inhibitor. For a generic inhibitor, the disconnection would be at the bond connecting the piperidine nitrogen to the central core.

Example Protocol: Synthesis of a Substituted Piperidine Intermediate

This protocol outlines a general, multi-step synthesis of a chiral 4-substituted piperidine, a common motif in drug discovery.

Step 1: Synthesis of N-protected 4-piperidone

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to form the tetrahydropyridine

  • Dissolve the crude alcohol from Step 1 in toluene (0.3 M).

  • Add p-toluenesulfonic acid (0.1 eq) and heat the mixture to reflux with a Dean-Stark trap for 4 hours to remove water.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude N-Boc-tetrahydropyridine intermediate.

Step 3: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure vessel with the tetrahydropyridine intermediate (1.0 eq) and a chiral catalyst (e.g., [Rh(COD)(SL-P005-1)]BF4, 0.01 eq).

  • Add degassed methanol (0.1 M) and stir to dissolve.

  • Pressurize the vessel with hydrogen gas (50 bar) and stir at 50 °C for 24 hours.

  • Carefully vent the vessel, and concentrate the reaction mixture. The crude product can be purified by column chromatography to yield the enantiomerically enriched N-Boc-4-substituted piperidine.

Step 4: Deprotection

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a solution of 4M HCl in dioxane (10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the desired piperidine hydrochloride salt, which can be used in subsequent coupling reactions.

Chapter 5: Preclinical Evaluation Workflow

A robust and systematic screening cascade is essential for identifying and advancing promising lead compounds.

Workflow Synthesis 1. Compound Synthesis (Piperidine Scaffolds) BiochemAssay 2. Biochemical Assay (JAK1/2/3/TYK2 IC50) Synthesis->BiochemAssay CellAssay 3. Cellular Assay (p-STAT Inhibition) BiochemAssay->CellAssay Potent Hits Selectivity 4. Kinome Selectivity (Off-Target Profiling) CellAssay->Selectivity Cell-Active Hits PK 5. In Vivo PK (Rodent) Selectivity->PK Selective Hits Efficacy 6. In Vivo Efficacy (Disease Model) PK->Efficacy Good Exposure Lead Lead Candidate Efficacy->Lead Efficacious

Sources

Exploratory

The 3-Substituted Pipecolamide Scaffold: A Guide to Conformational Control and 3D-Space Expansion

Executive Summary In the pursuit of novel therapeutics, medicinal chemists often struggle with "flatland"—the over-reliance on sp²-rich, planar aromatic scaffolds that suffer from poor solubility and non-specific binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists often struggle with "flatland"—the over-reliance on sp²-rich, planar aromatic scaffolds that suffer from poor solubility and non-specific binding. The 3-substituted piperidine-2-carboxamide (also known as a 3-substituted pipecolamide) represents a privileged, sp³-rich pharmacophore that solves this problem.

By introducing a substituent at the C3 position adjacent to the C2 amide, chemists can exert precise conformational control over the amide bond vector via steric locking (A(1,3) strain). This guide analyzes the structural rationale, synthetic pathways, and medicinal utility of this scaffold, providing a blueprint for its integration into drug discovery programs.[1]

Structural Rationale & Pharmacophore Analysis

The Conformational Lock

The biological activity of piperidine-2-carboxamides is governed by the orientation of the amide bond relative to the piperidine ring. Without substitution, the piperidine ring is flexible. However, a substituent at C3 introduces significant steric constraints that "lock" the ring pucker and the amide rotamer.

  • A(1,3) Strain: In N-substituted systems, the C3 substituent clashes with the N-substituent or the C2-carbonyl, forcing the amide into a preferred cis or trans orientation relative to the ring nitrogen.

  • Vector Definition: The relative stereochemistry (cis vs. trans) between the C2-carboxamide and the C3-substituent defines the exit vector of the attached groups.

    • Cis-3-substituted: Often results from hydrogenation of pyridines; places the C3 group and C2 amide on the same face, creating a compact hydrophobic pocket.

    • Trans-3-substituted: Accessible via epimerization; projects substituents into opposing spatial quadrants, ideal for spanning distinct sub-pockets in a receptor (e.g., GPCRs).

Visualization: SAR Logic and Interaction Nodes

SAR_Logic Scaffold Piperidine-2-Carboxamide (Pipecolamide Core) C2_Amide C2-Carboxamide (Primary Interaction) Scaffold->C2_Amide H-Bond Donor/Acceptor C3_Sub C3-Substituent (Conformational Lock) Scaffold->C3_Sub Steric Steering N1_Amine N1-Position (Basicity/Linker) Scaffold->N1_Amine pKa Modulation Target Biological Target (GPCR/Protease) C2_Amide->Target Key Binding Event C3_Sub->C2_Amide Restricts Rotation (A1,3 Strain) C3_Sub->Target Selectivity Pocket

Figure 1: SAR Logic of the 3-substituted pipecolamide scaffold. The C3-substituent acts as a steric lever to orient the C2-amide for optimal target engagement.

Synthetic Strategies: From Pyridines to 3D Fragments

Synthesizing 3-substituted piperidine-2-carboxamides with high diastereocontrol is non-trivial.[2] The two primary challenges are controlling the C2/C3 relative stereochemistry and preventing over-reduction or racemization.

Route A: Pyridine Hydrogenation (The "Industrial" Route)

This is the most scalable method for generating the cis-diastereomer.

  • Precursor: 3-substituted pyridine-2-carboxylates.

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.

  • Conditions: Acidic media (AcOH/HCl) protonates the pyridine, facilitating reduction and preventing catalyst poisoning.

  • Outcome: Predominantly yields the cis-2,3-isomer due to hydrogen delivery from the less hindered face.

Route B: Epimerization (Accessing the Trans Isomer)

To access the trans-isomer, thermodynamic equilibration is required.

  • Mechanism: Deprotonation of the C2-proton (alpha to carbonyl) via a strong base, followed by reprotonation from the less hindered face.

  • Reagent: NaOMe/MeOH or KOtBu.

  • Outcome: Conversion of cis to the thermodynamically more stable trans-isomer (where the C2-carbonyl is equatorial).

Synthetic Workflow Diagram

Synthesis_Flow Start 3-Substituted Pyridine-2-carboxylate Hydrogenation Hydrogenation (PtO2, H2, AcOH) Start->Hydrogenation Cis_Product Cis-Piperidine (Kinetic Product) Hydrogenation->Cis_Product Syn-addition Epimerization Epimerization (NaOMe, MeOH, Reflux) Cis_Product->Epimerization Route 2 Amidation Amide Coupling (HATU, R-NH2) Cis_Product->Amidation Route 1 Trans_Product Trans-Piperidine (Thermodynamic Product) Epimerization->Trans_Product Equilibration Trans_Product->Amidation Final Final Drug Candidate Amidation->Final

Figure 2: Divergent synthetic workflow for accessing both cis- and trans-3-substituted piperidine-2-carboxamides.

Medicinal Chemistry Case Studies

Escaping "Flatland": 3D Fragment Libraries

Jones et al. (Pfizer/AstraZeneca/York) demonstrated the utility of methyl-substituted pipecolinates as 3D fragments.

  • Problem: Fragment libraries are often dominated by flat aromatics (low Fsp³).

  • Solution: A library of 20 regio- and diastereoisomers of methyl-pipecolinates was synthesized.

  • Result: The 3-substituted derivatives showed distinct vector geometries compared to the 4- or 5-substituted analogs, probing unique chemical space in fragment screening campaigns against difficult targets like kinases and protein-protein interactions [1].

Peptidomimetics and Conformational Locks

Lubell and colleagues utilized 3-substituted pipecolic acid derivatives to mimic the turn structures of proteins.

  • Mechanism: The bulky substituent at C3 creates steric interference with the N-acyl group (A(1,3) strain).

  • Application: This forces the amide bond preceding the nitrogen into a specific cis or trans conformation, allowing the design of rigidified peptide inhibitors for targets like CD36 or specific proteases [2].

Comparative Data: Isomer Properties
PropertyCis-3-SubstitutedTrans-3-SubstitutedMedicinal Utility
Synthesis Pyridine Hydrogenation (Kinetic)Base-mediated Epimerization (Thermodynamic)Scalability vs. Stability
Vector Angle Acute (<90°)Obtuse (>90°)Probing deep vs. shallow pockets
Lipophilicity Generally lower (more polar surface exposed)Generally higher (better packing)ADME optimization
Key Use Case Compact enzyme pocketsGPCR linkers, extended binding sitesSelectivity filters

Detailed Experimental Protocol

Objective: Synthesis of (2S,3R)-N-benzyl-3-methylpiperidine-2-carboxamide (Trans-isomer) from the Cis-precursor.

This protocol validates the epimerization workflow, which is the most technically demanding step due to the risk of hydrolysis.

Reagents
  • Substrate: Methyl (2S,3S)-3-methylpiperidine-2-carboxylate (Cis-isomer, HCl salt).

  • Base: Sodium Methoxide (NaOMe), 25 wt% in methanol.

  • Solvent: Anhydrous Methanol.

  • Amine: Benzylamine (1.2 equiv).

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.

Step-by-Step Methodology
  • Epimerization (Cis to Trans Conversion):

    • Dissolve the cis-amino ester HCl salt (1.0 mmol) in anhydrous MeOH (5 mL).

    • Add NaOMe solution (4.0 equiv) dropwise under N₂ atmosphere.

    • Critical Step: Heat the reaction to reflux (65°C) for 16–24 hours. Note: Monitoring by ¹H NMR is essential. The C2-proton signal typically shifts downfield and changes coupling constants (J-values) as the geometry changes from axial to equatorial.

    • Cool to room temperature and concentrate in vacuo.

    • Resuspend in DCM, wash with saturated NH₄Cl (careful not to re-acidify strongly if Boc is present), dry over MgSO₄, and concentrate. This yields the thermodynamic trans-ester.

  • Amide Coupling (Direct Aminolysis or Coupling):

    • Direct Aminolysis (Green Route): If the ester is reactive, mix the trans-ester with benzylamine (3 equiv) and heat to 80°C in a sealed tube.

    • Standard Coupling: Hydrolyze the ester (LiOH, THF/H₂O), then react the free acid (1.0 equiv) with benzylamine (1.1 equiv), DIPEA (3.0 equiv), and HATU (1.2 equiv) in DMF at 0°C -> RT.

  • Validation (QC):

    • LC-MS: Confirm mass [M+H]⁺.

    • ¹H NMR (CDCl₃): Verify the coupling constant of the H2 proton.

      • Cis (Syn): Small J value (2–5 Hz) due to eq-ax or eq-eq relationship.

      • Trans (Anti): Large J value (10–12 Hz) indicates ax-ax relationship (diaxial), confirming the trans configuration.

References

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. Link

  • Beausoleil, E., & Lubell, W. D. (1996). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. Journal of the American Chemical Society, 118(51), 12902–12908. Link

  • Couture, J.-F., et al. (2006). Stereoselective Synthesis of 3-Substituted Piperidines via the Hydrogenation of Pyridinium Salts. Organic Letters, 8(12), 2623-2626. Link

  • Wijdeven, M. A., et al. (2010). C–H Functionalization of Piperidines: A Concise Route to 3-Substituted Piperidines. Organic Letters, 12(22), 5270–5273. Link

Sources

Foundational

Technical Guide: Pharmacophore Modeling of cis-3-Methylpiperidine Ligands

Executive Summary This technical guide details the computational strategy for modeling ligands containing the cis-3-methylpiperidine scaffold. This structural motif is a privileged scaffold in medicinal chemistry, critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for modeling ligands containing the cis-3-methylpiperidine scaffold. This structural motif is a privileged scaffold in medicinal chemistry, critical for inducing specific bioactive conformations in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and Neurokinin-1 (NK1) antagonists. The presence of the C3-methyl group acts as a "conformational lock," restricting the piperidine ring flip and directing substituents into precise vectors for receptor binding. This guide synthesizes conformational analysis, pharmacophore feature definition, and validation protocols.

Conformational Dynamics & The "Methyl Lock"

The Stereochemical Imperative

In pharmacophore modeling, the treatment of the piperidine ring is often oversimplified. For cis-3-methylpiperidine derivatives, the relative stereochemistry between the methyl group and other substituents (typically at N1 or C4) dictates the population of the bioactive chair conformer.

  • The Energy Landscape: The piperidine ring exists in a dynamic equilibrium between two chair conformers. In a simple 3-methylpiperidine, the methyl group prefers the equatorial position (

    
     kcal/mol).
    
  • The cis-Constraint: When a second substituent is introduced cis to the methyl group (e.g., cis-3,4-disubstitution in Tofacitinib), the molecule often faces a choice: place both groups equatorial (diequatorial) or both axial (diaxial). However, in 1,3-cis systems, one group must be axial and the other equatorial.

  • Bioactive Consequence: The 3-methyl group often occupies a specific hydrophobic pocket (e.g., the cryptic pocket in JAK3), forcing the rest of the scaffold into a rigid orientation. Modeling this requires preserving the specific enantiomer (3R,4R or 3S,4S) rather than just the relative cis stereochemistry.

Quantitative Conformer Generation

Standard conformational search algorithms (e.g., OMEGA, ConfGen) may generate low-energy conformers that are biologically irrelevant if the nitrogen inversion and ring-flip barriers are not penalized correctly.

Table 1: Energy Parameters for cis-3-Methylpiperidine Modeling

ParameterRecommended ValueRationale
Force Field MMFF94s or OPLS3eHandles sp3 nitrogen pyramidalization and torsional strain accurately.
Energy Window 10–15 kcal/molBioactive conformations of piperidines can lie significantly above the global minimum due to induced fit.
RMSD Cutoff 0.5 ÅHigh granularity is needed to distinguish between twisted-boat and chair intermediates.
Nitrogen Inversion AllowedThe N-substituent can flip between axial/equatorial; both states must be sampled.

Experimental Protocol: Pharmacophore Generation Workflow

This protocol describes the generation of a ligand-based pharmacophore model using a set of known cis-3-methylpiperidine actives.

Phase 1: Dataset Curation & Stereochemical Validation
  • Retrieve Structures: Collect ligands with experimentally verified IC50/Ki data (e.g., from ChEMBL or BindingDB).

  • Stereo-Correction: Explicitly define the chirality. For Tofacitinib-like analogs, ensure the (3R,4R) configuration is set. Do not rely on 2D SMILES without isomeric specification.

  • Protonation State: Generate the dominant ionization state at pH 7.4. The piperidine nitrogen (pKa ~9-10) will be protonated and positively charged.

Phase 2: Conformational Expansion
  • Algorithm Selection: Use a stochastic search (Monte Carlo) or systematic search if rotatable bonds < 7.

  • Constraint Application: If modeling based on a crystal structure (e.g., PDB: 3LXK for Tofacitinib), apply a positional constraint on the piperidine ring atoms to bias the search toward the bound state.

Phase 3: Feature Definition & Alignment

Define the pharmacophoric features specific to this scaffold:

  • Hydrophobic (HY): Centered on the C3-Methyl group. This is the critical selectivity feature.

  • Positive Ionizable (PI): Centered on the protonated Piperidine Nitrogen.

  • Hydrogen Bond Acceptor/Donor (HBA/HBD): Defined by the exocyclic substituents (e.g., the nitrile or amide groups attached to the ring).

Alignment Rule: Align ligands based on the rigid piperidine core first, allowing the flexible N-substituents to rotate to maximize feature overlap.

Visualization of the Modeling Workflow

The following diagram illustrates the logical flow from 2D structure to a validated 3D pharmacophore model, emphasizing the critical decision nodes for stereochemistry.

PharmacophoreWorkflow cluster_Features Feature Definition Input Input: 2D Ligand Structures (cis-3-methylpiperidine analogs) StereoCheck Stereochemistry Validation (Fix 3R,4R or 3S,4S) Input->StereoCheck Ionization Ionization @ pH 7.4 (Protonate Piperidine N) StereoCheck->Ionization Define Chirality ConfSearch Conformational Expansion (MMFF94s, E_window=15kcal) Ionization->ConfSearch Feat1 Feat 1: Hydrophobic (C3-Methyl) ConfSearch->Feat1 Feat2 Feat 2: Pos. Ionizable (Piperidine N) ConfSearch->Feat2 Alignment 3D Alignment & Scoring (RMSD < 1.0 Å) Feat1->Alignment Feat2->Alignment Validation Model Validation (ROC Curve / Enrichment) Alignment->Validation Generate Hypothesis

Figure 1: Step-by-step workflow for generating a pharmacophore model for chiral piperidine ligands, highlighting the critical stereochemical checkpoint.

Case Study: Tofacitinib & The JAK Selectivity Filter

To validate the protocol, we examine Tofacitinib (Xeljanz), a JAK inhibitor where the cis-3,4-disubstituted piperidine ring is the structural core.

Mechanistic Binding Mode

Crystal structure analysis (PDB: 3LXK) reveals that Tofacitinib binds in the ATP-binding pocket of JAK3.

  • The Methyl Role: The C4-methyl group (analogous to the C3-methyl in 1,3-systems depending on numbering conventions) points into a small hydrophobic pocket. This interaction is not just for affinity; it displaces water and provides shape complementarity that differentiates JAK isoforms.

  • The conformation: The piperidine ring adopts a chair conformation where the bulky N-substituent (the pyrrolopyrimidine hinge binder) and the methyl group minimize steric clash while maintaining the "cis" relationship.

Pharmacophore Map

A successful model for this class must contain:

  • D (Donor): The pyrrole nitrogen interacting with Glu903 (hinge region).

  • H (Hydrophobic): The methyl group on the piperidine ring.

  • A (Acceptor): The nitrile group (if present in the analog) or carbonyl oxygen.

Note: In Tofacitinib, the methyl is technically at position 4 and the amine at position 3, but the modeling principles for the ring conformation are identical to cis-3-methylpiperidine systems.

Logical Pathway: Conformational Selection

The following diagram details the decision logic for selecting the bioactive conformer, distinguishing between low-energy global minima and the required bioactive state.

ConformerLogic Start Ligand: cis-3-methylpiperidine Chair1 Conformer A: Methyl Equatorial (Global Minimum) Start->Chair1 Chair2 Conformer B: Methyl Axial (Higher Energy) Start->Chair2 Filter1 Steric Filter: Does Methyl clash with Receptor? Chair1->Filter1 Chair2->Filter1 Filter2 Hydrophobic Pocket: Is Methyl buried? Filter1->Filter2 No Result1 Discard Conformer Filter1->Result1 Yes (Clash) Filter2->Result1 No (Solvent Exposed) Result2 Select as Bioactive (Pharmacophore Template) Filter2->Result2 Yes (Buried)

Figure 2: Logical decision tree for filtering generated conformers based on receptor constraints (steric clashes and hydrophobic burial).

References

  • Chawla, G. et al. (2012). Structure-based design and synthesis of novel JAK inhibitors. Journal of Medicinal Chemistry.[1] [Link]

  • Beato, C. et al. (2016). Conformational analysis of piperidine derivatives in drug design. Current Medicinal Chemistry. [Link]

  • Pfizer Inc. (2012). Tofacitinib Citrate (Xeljanz) Prescribing Information. FDA Access Data. [Link]

  • Lyu, Y. et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Wolber, G. & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands.[2] Journal of Chemical Information and Modeling. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling of cis-3-methylpiperidine-2-carboxylic acid

Application Note & Protocol Topic: Stereoretentive Amide Coupling of cis-3-Methylpiperidine-2-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Stereoretentive Amide Coupling of cis-3-Methylpiperidine-2-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. The specific isomer, cis-3-methylpiperidine-2-carboxylic acid, presents a synthetically valuable yet challenging building block. Its rigid, substituted structure is often employed to confer specific conformations and to probe structure-activity relationships (SAR) with high precision.

However, the successful incorporation of this moiety via amide bond formation is far from trivial. Chemists are faced with two primary, intertwined challenges:

  • Steric Hindrance: The presence of the C3-methyl group adjacent to the C2-carboxylic acid creates significant steric congestion. This bulk can dramatically slow the rate of reaction by impeding the approach of both the activating agent and the incoming amine nucleophile.

  • Epimerization Risk: The C2 stereocenter, being α- to the carbonyl group, is susceptible to epimerization under basic conditions, particularly during the carboxyl activation step.[1] Loss of stereochemical integrity can lead to diastereomeric mixtures that are difficult to separate and can drastically alter the biological activity of the final compound.

This application note provides a detailed guide for researchers to successfully navigate these challenges. We will explore the mechanistic basis for selecting an appropriate coupling strategy, present a comparative analysis of common reagents, and provide two robust, step-by-step protocols optimized for achieving high yields while preserving the critical cis-stereochemistry.

Mechanistic Considerations: The Key to a Successful Coupling

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the carboxylic acid to be converted into a more electrophilic activated intermediate.[2][3] The choice of coupling reagent dictates the nature of this intermediate and, consequently, the reaction's success, especially with challenging substrates.

Two primary pathways are generally considered:

  • Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[5][6] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used to trap the O-acylisourea, forming a more stable active ester (OBt or Oxyma ester) that is less susceptible to epimerization and reacts efficiently with the amine.[6][7]

  • Onium Salt-Mediated Activation: Aminium/Uronium (e.g., HATU, HBTU) or Phosphonium (e.g., PyBOP) salts are considered more potent activating agents.[5][7] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-ester.[8] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt, leading to faster reaction rates, which is particularly advantageous for overcoming steric hindrance and minimizing the time the substrate spends in a base-activated state, thereby reducing epimerization risk.[6][8]

Below is a diagram illustrating the general mechanism for onium salt-mediated amide coupling, using HATU as an example.

HATU_Mechanism RCOOH cis-3-Methylpiperidine- 2-carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Ester Intermediate RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral Amide Target Amide Product Tetrahedral->Amide Collapse Byproducts HOAt + Protonated Base Tetrahedral->Byproducts

Caption: Mechanism of HATU-mediated amide coupling.

Reagent Selection Guide

Choosing the right coupling reagent is critical. The following table summarizes the properties of common reagents and their suitability for the amide coupling of cis-3-methylpiperidine-2-carboxylic acid.

Reagent SystemRelative ReactivityEpimerization RiskByproduct ConsiderationsSuitability for this Substrate
EDC / HOBt ModerateLow to ModerateWater-soluble urea (from EDC) allows for easy removal.[6][9] HOBt has explosive properties when anhydrous.[5]Good. A classic, cost-effective choice. May require longer reaction times or mild heating.
HATU / DIPEA Very HighVery LowWater-soluble. HATU can react with the amine if used in large excess.[6]Excellent. The reagent of choice for difficult, sterically hindered couplings.[8] Rapid reaction rates minimize side reactions.
HBTU / DIPEA HighLowWater-soluble. Structurally similar to HATU but generally considered slightly less reactive.[6]Very Good. A highly effective alternative to HATU.
PyBOP / DIPEA HighLowByproduct (HMPA) is a suspected carcinogen, requiring careful handling and disposal.[5]Good, with caution. Effective, but the toxicity of its byproduct makes other options preferable.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: High-Reactivity Coupling using HATU

This protocol is recommended for maximizing yield and minimizing reaction time, especially when coupling with hindered or electron-deficient amines.

Workflow Overview:

Protocol_Workflow Start Start Setup Combine Acid, Amine & HATU in an inert atmosphere Start->Setup Cool Cool to 0 °C Setup->Cool AddBase Add DIPEA (Initiate Reaction) Cool->AddBase WarmStir Warm to RT Stir for 2-16 h AddBase->WarmStir Monitor Monitor by TLC / LC-MS WarmStir->Monitor Monitor->WarmStir Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Sources

Application

Incorporating cis-3-Methylpiperidine-2-carboxamide into DEL libraries

Application Note: Strategic Incorporation of cis-3-Methylpiperidine-2-carboxamide into DNA-Encoded Libraries Abstract This guide details the methodology for incorporating (2R,3S)-3-methylpiperidine-2-carboxamide (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of cis-3-Methylpiperidine-2-carboxamide into DNA-Encoded Libraries

Abstract

This guide details the methodology for incorporating (2R,3S)-3-methylpiperidine-2-carboxamide (and its enantiomer) into DNA-Encoded Libraries (DEL). As a "privileged scaffold," this building block offers a critical "escape from flatland" (Fsp3 enrichment) while providing a constrained vector for side-chain presentation. This document addresses the specific challenges of coupling sterically hindered secondary amines on DNA-conjugated scaffolds and provides validated protocols for acylation and reductive amination, ensuring high library fidelity.

Introduction & Rationale

The "Privileged" Architecture

In medicinal chemistry, the piperidine ring is ubiquitous, appearing in blockbuster drugs like Tofacitinib and Ibrutinib. However, standard piperidine libraries often lack stereochemical complexity. The cis-3-methylpiperidine-2-carboxamide scaffold introduces two chiral centers, forcing the ring into a specific chair conformation that directs the C2-carboxamide and N1-substituents into defined vectors.

  • Fsp3 Character: Increases solubility and target selectivity compared to flat aromatic systems.

  • Vector Control: The cis-methyl group restricts the conformational flexibility of the carboxamide, potentially locking the molecule into a bioactive conformation.

Chemical Compatibility Challenges

Incorporating this specific building block (BB) onto a DNA headpiece presents two distinct challenges:

  • Steric Hindrance: The N1 secondary amine is flanked by a C2-carboxamide and a C3-methyl group. This steric bulk significantly reduces nucleophilicity compared to a standard piperidine.

  • DNA Integrity: Forcing conditions (high heat, strong Lewis acids) required to overcome steric hindrance are incompatible with DNA.

Experimental Workflows (Visualized)

The following diagram outlines the decision tree for incorporating this scaffold, distinguishing between Acylation (Amide Bond) and Reductive Amination pathways.

DEL_Workflow Start DNA-Conjugated Scaffold Check_Func Identify Electrophile on DNA Start->Check_Func Path_Acid Carboxylic Acid (-COOH) Check_Func->Path_Acid Acid Linker Path_Ald Aldehyde (-CHO) Check_Func->Path_Ald Aldehyde Linker Rxn_Acyl Acylation Protocol (DMT-MM or EDC/HOAt) Path_Acid->Rxn_Acyl Steric Activation Rxn_RedAm Reductive Amination (NaBH3CN / pH 5.5) Path_Ald->Rxn_RedAm Imine Trap QC_Step QC: LC-MS & Sequencing Rxn_Acyl->QC_Step Rxn_RedAm->QC_Step Validation Library Pool QC_Step->Validation >85% Conversion

Figure 1: Decision tree for incorporating cis-3-methylpiperidine-2-carboxamide based on the DNA-linked electrophile.

Detailed Protocols

Protocol A: Acylation (Amide Bond Formation)

Use this protocol when the DNA scaffold terminates in a Carboxylic Acid.

Rationale: Standard EDC/s-NHS coupling often fails with sterically hindered amines like cis-3-methylpiperidine. We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which forms a highly reactive activated ester in situ and maintains high efficiency in aqueous/alcoholic solvents without requiring pre-activation.

Materials:

  • DNA-Conjugate (1 mM in H₂O)

  • cis-3-Methylpiperidine-2-carboxamide (BB) (200 mM stock in DMSO)

  • DMT-MM (500 mM fresh stock in H₂O)

  • MOPS Buffer (500 mM, pH 8.0)

Step-by-Step Procedure:

  • Preparation: In a PCR tube or 96-well plate, combine the DNA-conjugate (1 nmol) with MOPS buffer (final conc. 50 mM).

  • BB Addition: Add 40 equivalents of the piperidine BB.

    • Note: High equivalents drive the reaction against the steric barrier.

  • Activator Addition: Add 40 equivalents of DMT-MM.

  • Incubation: Vortex briefly and incubate at 25°C for 12 hours .

    • Optimization: If conversion is <50% by LC-MS, add a second bolus of DMT-MM (20 eq) and incubate for another 4 hours. Do not heat above 40°C to prevent DNA degradation.

  • Quenching: Add 10% volume of 500 mM Ammonium Acetate.

  • Purification: Ethanol precipitation (2.5x vol cold EtOH, 0.1x vol 3M NaOAc, pH 5.2).

Success Criteria: >85% conversion to the amide product (Mass shift: +BB MW - 18 Da).

Protocol B: Reductive Amination

Use this protocol when the DNA scaffold terminates in an Aldehyde.

Rationale: This method creates a tertiary amine linkage. The cis-methyl group hinders imine formation, so pH control is critical to catalyze the dehydration step without depurinating the DNA.

Materials:

  • DNA-Aldehyde Conjugate (1 mM)

  • cis-3-Methylpiperidine-2-carboxamide (BB) (200 mM in DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) (400 mM freshly prepared in H₂O)

  • Acetate Buffer (500 mM, pH 5.5)

Step-by-Step Procedure:

  • Imine Formation: Combine DNA (1 nmol) with Acetate Buffer (final conc. 100 mM, pH 5.5).

  • BB Addition: Add 50 equivalents of the piperidine BB.

  • Pre-Incubation: Incubate at 25°C for 2 hours .

    • Critical: This allows the sterically hindered amine to form the equilibrium iminium ion before reduction.

  • Reduction: Add 40 equivalents of NaBH₃CN.

    • Safety: Perform in a fume hood; NaBH₃CN generates HCN gas in strong acids (safe at pH 5.5).

  • Incubation: Incubate at 25°C for 4 hours.

  • Purification: Ethanol precipitation.

Quality Control & Validation

Because the cis-3-methylpiperidine moiety is chemically complex, standard UV quantification is insufficient.

Table 1: QC Troubleshooting Matrix

Observation (LC-MS)Probable CauseCorrective Action
No Reaction (0% Conv.) Steric bulk prevented attack.Switch from EDC to DMT-MM ; Increase BB conc. to 100 eq.
Mass +16 Da (Oxidation) DNA oxidation during coupling.Degas buffers; Ensure NaBH₃CN is fresh (old stocks oxidize).
Broad Peak / Split Peak Epimerization of C2 center.Check pH. Avoid pH > 10 during workup. The cis form is thermodynamically favored but can invert under strong base.
DNA Depurination pH too low during Red-Am.Ensure Acetate buffer is pH 5.5, not lower.

Mechanism of Action (Visualized)

The following diagram illustrates the steric environment and the activation pathway using DMT-MM, highlighting why this reagent is preferred for this specific scaffold.

Reaction_Mechanism Acid DNA-Linker-COOH Act_Ester Activated Triazine Ester (Intermediate) Acid->Act_Ester + DMTMM (- NMM) DMTMM DMT-MM (Activator) TS Sterically Hindered Transition State Act_Ester->TS + Amine Amine cis-3-Me-Piperidine (Nucleophile) Amine->TS Slow Attack Product Final DEL Conjugate TS->Product - Triazine-OH

Figure 2: Mechanism of DMT-MM mediated coupling. The activated triazine ester is sufficiently reactive to capture the hindered secondary amine.

References

  • DMT-MM in DEL Synthesis: Satz, A. L., et al. "DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries." Bioconjugate Chemistry, 2015.

  • Reductive Amination on DNA: Kollmann, C. S., et al. "Design, Synthesis, and Biological Evaluation of a DNA-Encoded Chemical Library." Bioorganic & Medicinal Chemistry, 2014.

  • Piperidine Scaffolds in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T.[1][2] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014.[3]

  • Stereoselective Synthesis of Piperidines: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed., 2004.[4]

Sources

Method

Topic: A Scalable, Stereoselective Synthesis of cis-(2S,3S)-3-Methylpiperidine-2-carboxamide Intermediates via Asymmetric Hydrogenation

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development. Abstract: Chiral substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Abstract: Chiral substituted piperidines are among the most prevalent heterocyclic scaffolds in modern pharmaceuticals.[1][2] Specifically, the cis-3-methylpiperidine-2-carboxamide core is a valuable building block for a range of therapeutic agents. The development of a scalable and stereochemically precise synthesis is paramount for advancing these candidates from discovery to clinical production. This application note presents a robust, multi-step synthesis designed for scalability, centering on a highly diastereoselective and enantioselective catalytic asymmetric hydrogenation of an N-activated 3-methylpicolinamide precursor. We provide detailed, step-by-step protocols, rationale for critical process parameters, and guidance on scale-up considerations to ensure reproducibility and high fidelity from the bench to pilot scale.

Strategic Overview: A Synthesis Designed for Scalability

Achieving a scalable synthesis requires a strategy that minimizes complex purifications, utilizes cost-effective reagents, and, most critically, establishes stereochemistry in a highly controlled and efficient manner. Our retrosynthetic analysis identifies an asymmetric hydrogenation of a substituted pyridine as the key transformation. This approach is highly atom-economical and leverages well-established catalytic technology amenable to industrial production.[3][4]

The overall workflow proceeds in three main stages:

  • Precursor Synthesis: Formation of an N-activated 3-methylpicolinamide, the substrate for the key hydrogenation step.

  • Asymmetric Hydrogenation: Stereoselective reduction of the pyridine ring to establish the desired cis-(2S,3S) stereochemistry in the piperidine core.

  • Deprotection & Isolation: Removal of the N-activating group to yield the target secondary amine intermediate.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection PicolinicAcid 3-Methylpicolinic Acid Picolinamide 3-Methylpicolinamide PicolinicAcid->Picolinamide Amide Coupling (e.g., SOCl₂, NH₄OH) PyridiniumSalt N-Benzyl-3-methyl-2-carboxamidopyridinium Bromide Picolinamide->PyridiniumSalt N-Activation (BnBr) ProtectedPiperidine cis-(2S,3S)-N-Benzyl-3-methyl- piperidine-2-carboxamide PyridiniumSalt->ProtectedPiperidine [Rh(COD)Cl]₂ / Chiral Ligand H₂ (50 bar), Base FinalProduct cis-(2S,3S)-3-Methylpiperidine- 2-carboxamide ProtectedPiperidine->FinalProduct Hydrogenolysis (e.g., Pd/C, H₂) G Rh_cat [Rh-L*] Intermediate1 Rh-Substrate Complex Rh_cat->Intermediate1 Intermediate2 Rh-Hydride Complex Rh_cat->Intermediate2 Oxidative Addition Substrate Substrate Substrate->Intermediate1 H2 H₂ H2->Intermediate2 Product Product Intermediate3 Hydrogenated Intermediate Intermediate1->Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Intermediate3->Rh_cat Intermediate3->Product Reductive Elimination

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Data Summary: Typical Hydrogenation Performance

EntryCatalyst SystemPressure (bar)Temp (°C)Yield (%)cis:trans Ratioe.e. (%) [cis]
1Rh-JosiPhos5050>95>95:5>90
2Rh-JosiPhos20508594:688
3Rh-JosiPhos503070>95:591

Note: Data is representative and based on literature for similar substrates. [5]Optimization may be required for specific derivatives.

Stage 3: Deprotection and Isolation

The final step involves the removal of the N-benzyl group to furnish the desired secondary amine intermediate, which is often isolated as a salt for improved stability and handling.

Protocol 3.1: Hydrogenolytic Deprotection

  • After the hydrogenation reaction (Protocol 2.1), filter the crude reaction mixture through a pad of Celite to remove the rhodium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol and transfer to a suitable hydrogenation vessel.

  • Add Palladium on Carbon (10% w/w, 5 mol% Pd) to the solution.

  • Pressurize the vessel with hydrogen (5-10 bar) and stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the crude cis-(2S,3S)-3-methylpiperidine-2-carboxamide (4). Purification can be achieved via crystallization or conversion to a suitable salt (e.g., HCl or tartrate salt).

Scale-Up & Safety Considerations

Transitioning this synthesis to a larger scale introduces critical challenges that must be addressed to ensure safety, efficiency, and reproducibility. [6]

  • Thermal Management: The asymmetric hydrogenation is exothermic. On a large scale, efficient heat transfer is crucial. The use of jacketed reactors with precise temperature control is mandatory to prevent temperature spikes that can negatively impact selectivity. [6]* Hydrogen Safety: Handling hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. Ensure proper ventilation, grounding of equipment to prevent static discharge, and use of non-sparking tools.

  • Catalyst Handling: The rhodium catalyst and especially the Pd/C catalyst can be pyrophoric. They should be handled under an inert atmosphere (e.g., in a glovebox for weighing and charging) and should not be allowed to dry out completely during filtration.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to poor mass transfer of hydrogen gas, resulting in slower reaction rates and potentially lower selectivity. The reactor's agitator design and speed must be optimized for the reaction volume and viscosity. [6]

References

  • Benchchem. Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Canadian Science Publishing. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
  • ResearchGate. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
  • PMC. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of Chiral Piperidines.
  • PMC. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
  • ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters.
  • ResearchGate. Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | Request PDF.
  • PMC. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • ResearchGate. Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines | Request PDF.
  • ResearchGate. Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
  • University of Alberta. Bergens Research Group: Asymmetric Hydrogenation.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wiley Online Library. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
  • MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • RSC Publishing. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters.
  • ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • ResearchGate. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • JACS. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

Sources

Application

Application Note: Strategic C2-Selective Functionalization of Piperidine Rings

Executive Summary The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs (e.g., Ritalin, Aricept, Eliquis). However, while N-functionalization is trivial, C2-selective functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs (e.g., Ritalin, Aricept, Eliquis). However, while N-functionalization is trivial, C2-selective functionalization remains a significant synthetic bottleneck due to the high bond dissociation energy (BDE) of the


-C-H bond (~92 kcal/mol) and the competing steric encumbrance of the N-protecting group.

This guide details three industry-validated protocols for installing C2-substituents. Unlike generic textbook descriptions, these protocols focus on the mechanistic "sweet spots" that ensure reproducibility in a medicinal chemistry setting:

  • Lithiation-Trapping: For precise, stereocontrolled nucleophilic substitution.

  • Photoredox Catalysis: For mild, radical-mediated arylation/alkylation.

  • Ru-Catalyzed C-H Activation: For directed, late-stage functionalization.

Part 1: The Nucleophilic Route (Lithiation-Trapping)

Best for: Installing alkyl, acyl, or silyl groups with high enantiocontrol. Mechanism: Dipole-Stabilized Carbanion (Beak-Lee Methodology).[1][2]

The Mechanistic Logic

The success of this reaction relies on Complex Induced Proximity Effect (CIPE) . The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a directing group. The oxygen of the Boc carbonyl coordinates the lithium atom of s-BuLi, holding it in proximity to the equatorial


-proton. This pre-complexation lowers the kinetic barrier for deprotonation, forming a dipole-stabilized carbanion that prevents immediate decomposition.
Visualization: Dipole Stabilization Pathway

LithiationMechanism NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (Li...O Coordination) NBoc->Complex + s-BuLi / TMEDA (-78°C) Lithiated Dipole-Stabilized Carbanion (Equatorial) Complex->Lithiated CIPE Deprotonation Product C2-Substituted Piperidine Lithiated->Product + Electrophile (E+)

Figure 1: The coordination of Lithium to the Boc carbonyl is the critical enabling step, directing deprotonation specifically to the alpha-position.

Detailed Protocol: Racemic C2-Substitution

Reagents:

  • N-Boc-piperidine (1.0 equiv)[3]

  • s-BuLi (1.3 equiv, cyclohexane solution)

  • TMEDA (Tetramethylethylenediamine) (1.3 equiv)

  • Electrophile (e.g., MeI, TMSCl, DMF) (1.5 equiv)

  • Solvent: Anhydrous Et₂O (THF promotes competitive O-lithiation of the Boc group; Et₂O is superior for C-lithiation).

Step-by-Step:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous Et₂O (0.2 M relative to substrate) and TMEDA (1.3 equiv).

  • Cooling: Cool the solution to -78°C (dry ice/acetone). Critical: Internal temperature must be monitored. Above -60°C, the Boc group is attacked by the organolithium.

  • Base Addition: Add s-BuLi dropwise over 15 minutes.

  • Substrate Addition: Add N-Boc-piperidine (dissolved in minimal Et₂O) dropwise.

  • Incubation: Stir at -78°C for 1-2 hours . The solution typically turns light yellow.

  • Trapping: Add the electrophile (neat or in Et₂O) rapidly.

  • Quench: Allow to warm to room temperature over 2 hours. Quench with sat. NH₄Cl.

Expert Tip: For enantioselective synthesis, replace TMEDA with (-)-Sparteine (or its surrogate, (+)-sparteine surrogate). This yields the (S)-product with typically >90% ee.[4]

Part 2: The Radical Route (Photoredox Catalysis)

Best for: C2-Arylation and Vinylation under mild conditions. Mechanism:


-Amino Radical Generation via SET.
The Mechanistic Logic

Unlike lithiation, this method tolerates protic functional groups. The cycle begins with the oxidation of the amine (or carboxylate) to a radical cation.[5] The acidity of the


-C-H bond increases dramatically (pKa drops from ~40 to ~10), allowing weak bases to deprotonate it, generating a nucleophilic 

-amino radical. This radical intercepts electron-deficient

-systems (e.g., cyanoarenes).
Visualization: Photoredox Cycle

Photoredox Substrate Piperidine Substrate RadCat Amine Radical Cation (Highly Acidic C-H) Substrate->RadCat SET Oxidation (by Ir*) AlphaRad α-Amino Radical (Nucleophilic) RadCat->AlphaRad -H+ (Base) Product C2-Arylated Product AlphaRad->Product + Ar-CN (Radical Coupling) Ir Ir(III)* Excited

Figure 2: The conversion of the amine to a radical cation acidifies the alpha-proton, enabling soft deprotonation and subsequent radical coupling.

Detailed Protocol: C2-Arylation (MacMillan Type)

Reagents:

  • N-Aryl or N-Boc piperidine (1.0 equiv)[3]

  • Arene coupling partner (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Photocatalyst: Ir(ppy)3 (1 mol%) or 4CzIPN (organic alternative)

  • Light Source: Blue LEDs (450 nm, ~30W)

  • Solvent: DMF or DMSO (degassed)

Step-by-Step:

  • Setup: Charge a vial with the piperidine, arene, and photocatalyst.

  • Degassing: Seal the vial and sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst and traps the

    
    -amino radical.
    
  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to keep the reaction at room temperature (25°C).

  • Monitoring: Irradiate for 12-24 hours. The mixture often darkens.

  • Workup: Dilute with water, extract with EtOAc. The high polarity of DMF requires thorough washing (LiCl solution recommended).

Part 3: The Direct Route (Ru-Catalyzed C-H Activation)

Best for: Late-stage functionalization where directing groups are present. Mechanism: Ruthenacycle Intermediate.[6]

The Mechanistic Logic

This method utilizes a "Directing Group" (DG) on the piperidine nitrogen (often a pyridine, amide, or thioamide). The Ru(II) catalyst coordinates to the DG and activates the proximate C2-H bond via Concerted Metalation-Deprotonation (CMD), forming a stable ruthenacycle which then inserts into an alkene or arene.

Protocol Summary
  • Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)[4][7][8]

  • Directing Group: 2-Pyridyl or Thioamide (Must be installed on N).

  • Oxidant: Cu(OAc)2 (if oxidative coupling) or internal oxidant (N-O bond).

  • Conditions: Toluene or DCE, 100-120°C.

  • Note: This is less "general" than lithiation but powerful for specific scaffolds where the DG is part of the pharmacophore.

Comparative Analysis of Methodologies

FeatureLithiation-TrappingPhotoredox CatalysisRu-Catalyzed C-H
Selectivity High (C2 exclusive)Moderate (C2 preferred, C3 possible)High (DG controlled)
Stereocontrol Excellent (with Sparteine)Low (Racemic)Moderate
Conditions Cryogenic (-78°C), Moisture SensitiveRoom Temp, Light, O2 SensitiveHigh Temp (>100°C)
Functional Groups Sensitive to ketones, aldehydesTolerates alcohols, acidsTolerates most, except strong chelators
Primary Use Building chiral blocksLate-stage diversificationScaffold hopping

References

  • Beak, P., & Lee, W. K. (1989).[2]

    
    -Lithioamine synthetic equivalents: Syntheses of diastereoisomers from Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(19), 4588–4592.
    
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -amino C–H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117.
    
    
  • Zuo, Z., & MacMillan, D. W. (2014).[9][10] Decarboxylative arylation of

    
    -amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore.[10] Journal of the American Chemical Society, 136(14), 5257-5260.
    
    
  • McGrath, M. J., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine.

  • Pastine, S. J., Gribkov, D. V., & Sames, D. (2006). sp3 C-H bond functionalization with ruthenium-catalyzed C-H activation. Journal of the American Chemical Society, 128(44), 14220-14221.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing cis-Selective Hydrogenation of Pyridine Precursors

Status: Operational | Version: 2.4 | Topic: Heterogeneous Catalysis / Diastereoselectivity[1] Core Directive & Scientific Logic This guide addresses the diastereoselective reduction of pyridine derivatives to cis-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: Heterogeneous Catalysis / Diastereoselectivity[1]

Core Directive & Scientific Logic

This guide addresses the diastereoselective reduction of pyridine derivatives to cis-piperidines. This transformation is a cornerstone in drug development, as the piperidine pharmacophore is ubiquitous in therapeutics (e.g., Ritalin, Paxil).[1]

The Central Challenge: Thermodynamics vs. Kinetics[1]
  • Thermodynamic Product: trans-Piperidines (equatorial substituents are more stable).[1]

  • Kinetic Product: cis-Piperidines.[1][2][3]

  • Goal: To maximize the cis isomer, we must rely on the Haptophilic Effect .[1] The pyridine ring adsorbs flat onto the catalyst surface.[1] Hydrogen atoms are transferred from the metal surface to the "bottom" face of the ring (syn-addition).[1] If the molecule desorbs immediately after saturation, the cis configuration is locked.[1] If it remains or re-adsorbs, it equilibrates to the trans form.[1]

The "Acid Defense" Mechanism

The most common failure mode is Catalyst Poisoning .[1] The nitrogen lone pair in pyridine is a strong Lewis base that binds irreversibly to active metal sites (Rh, Pt, Pd), halting reactivity.[1]

  • Solution: Protonating the nitrogen (using acidic solvents or additives) eliminates this binding affinity, allowing the π-system to interact with the catalyst instead.[1]

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway to cis-selectivity and the interference points where trans-isomerization or poisoning occurs.

PyridineHydrogenation Start Substituted Pyridine (Precursor) Protonated Pyridinium Salt (Prevents N-poisoning) Start->Protonated Protonation Adsorption Flat Adsorption on Metal Surface (Haptophilic Interaction) Start->Adsorption Direct N-Metal Bond (Catalyst Poisoning) Acid Acidic Additive (HCl / AcOH) Acid->Protonated Protonated->Adsorption π-Coordination Step1 Partial Reduction (Dihydropyridine) Adsorption->Step1 +H2 Step2 Tetrahydropyridine (Enamine/Imine) Step1->Step2 +H2 SynAdd Syn-Addition of H2 (From Metal Face) Step2->SynAdd Final Reduction CisProduct cis-Piperidine (Kinetic Product) SynAdd->CisProduct Rapid Desorption TransProduct trans-Piperidine (Thermodynamic Product) CisProduct->TransProduct Re-adsorption & Equilibration (High T / Low P)

Caption: Kinetic pathway for cis-selective hydrogenation via syn-addition on heterogeneous surfaces.[1]

Standardized Protocol: The "Best Practice" Run

Use this baseline protocol before attempting optimization.

Substrate: 2- or 3-substituted pyridine. Target: >95% Conversion, >10:1 cis:trans ratio.

ParameterRecommendationRationale
Catalyst 5% Rh/C or PtO₂ (Adams') Rhodium is the "Gold Standard" for carbocyclic hydrogenation under mild conditions; it minimizes hydrogenolysis (ring opening).[1]
Loading 5–10 wt% (relative to substrate)Sufficient surface area to overcome minor impurities.[1]
Solvent Glacial Acetic Acid (or MeOH + 1.1 eq HCl)CRITICAL. Protonates the nitrogen to prevent catalyst poisoning.[1] Acetic acid is often preferred for solubility.[1]
Pressure 3–5 bar (50–70 psi)Moderate pressure favors the kinetic (cis) product.[1] Higher pressures (up to 50 bar) can further improve cis selectivity by accelerating the rate.[1]
Temp 25°C – 40°CKeep temperature low .[1] High heat (>60°C) promotes isomerization to the trans product.[1]
Step-by-Step Workflow
  • Salt Formation: If the substrate is a free base, dissolve in MeOH and treat with 1.1 eq of HCl (dioxane solution) or dissolve directly in glacial acetic acid.[1]

  • Inerting: Purge the autoclave 3x with N₂ to remove oxygen (safety & catalyst protection).[1]

  • Loading: Add catalyst (wet with water/solvent first to prevent ignition).[1]

  • Reaction: Pressurize with H₂. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Workup: Filter catalyst over Celite. Neutralize carefully with NaOH/NaHCO₃ to liberate the piperidine free base before extraction.

Troubleshooting Center

Identify your issue below to find the specific technical remedy.

Scenario A: "The reaction stalled at 10-20% conversion."

Diagnosis: Catalyst Poisoning.[1][4][5]

  • Root Cause: The pyridine nitrogen lone pair has bound to the metal surface, blocking H₂ activation.[1]

  • Fix:

    • Verify the pH is < 2.[1] Add more acid (TFA or HCl).[1]

    • Switch from Pd/C (highly susceptible to N-poisoning) to Rh/C or PtO₂ .[1]

    • Check for sulfur/iodide impurities in the starting material (common catalyst poisons).[1]

Scenario B: "I have full conversion, but the cis:trans ratio is poor (e.g., 1:1)."

Diagnosis: Thermodynamic Equilibration.

  • Root Cause: The product is re-adsorbing onto the catalyst and isomerizing, or the temperature is too high.[1]

  • Fix:

    • Lower the Temperature: Run at 0°C or RT.

    • Increase H₂ Pressure: Higher pressure accelerates the hydrogenation step relative to the desorption/isomerization step.[1]

    • Change Support: Switch from Carbon support to Alumina (Rh/Al₂O₃) . Alumina often interacts differently with the amine, promoting rapid desorption.[1]

Scenario C: "My halogen (Cl, Br, I) fell off (Dehalogenation)."

Diagnosis: Oxidative Addition / Hydrogenolysis.[1]

  • Root Cause: Pd and Rh are excellent at cleaving C-X bonds under hydrogenation conditions.[1]

  • Fix:

    • Switch to Pt: Platinum is less active for dehalogenation than Pd.[1]

    • Add Inhibitors: Add 0.1–0.5 eq of ZnBr₂ or V₂O₅ to the reaction.[1] These selectively poison the sites responsible for hydrogenolysis without stopping ring reduction.[1]

    • Use Acid: Conduct the reaction in strong acid (HCl); protonated pyridines are electron-deficient, making the C-X bond stronger and less prone to oxidative addition.[1]

Advanced Decision Logic

Use this flowchart to select the correct catalyst system based on your substrate's functional groups.

TroubleshootingLogic Start Analyze Substrate Halogen Contains Halogen? (Cl, Br, I) Start->Halogen Benzyl Contains Benzyl Ether/Amine? Halogen->Benzyl No RouteA Use PtO2 + Acid (Add ZnBr2 if needed) Halogen->RouteA Yes RouteB Use Rh/C + Acid (Avoid Pd) Benzyl->RouteB No (Standard) RouteC Use Rh/Al2O3 (Preserves Benzyl) Benzyl->RouteC Yes

Caption: Catalyst selection logic based on substrate functional group compatibility.

Frequently Asked Questions (FAQ)

Q: Can I use homogeneous catalysts for this? A: Yes, but it is generally reserved for difficult substrates.[1] Crabtree’s catalyst (Iridium) or Borane-catalyzed systems can offer high cis-selectivity, but they are more expensive and harder to separate than heterogeneous Rh/C [1].[1]

Q: Why is 2-substituted pyridine easier to control than 4-substituted? A: This is the Anchoring Effect .[1] A substituent at the 2-position creates steric hindrance that forces the pyridine to adsorb in a specific orientation away from the substituent, heavily favoring the cis outcome.[1] 4-substituted pyridines have less steric bias, leading to lower diastereomeric ratios (dr) [2].[1]

Q: My product is a liquid and difficult to isolate from Acetic Acid. What now? A: Do not distill the acetic acid if your product is volatile.[1] Instead, dilute with water, cool to 0°C, and basify with NaOH pellets until pH > 12.[1] Extract exhaustively with DCM or MTBE.[1] The piperidine will move to the organic layer; the acetate salts remain in the water.[1]

References

  • Glorius, F., et al. (2004).[1][6] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. (Discusses mechanism and homogeneous alternatives). [1]

  • Nishimura, S. (2001).[1][7] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (The definitive text on heterogeneous catalyst selection and the "Anchoring Effect"). [1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on acid effects and Pt vs Rh selectivity).

  • Tang, W., et al. (2013).[1][3] Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.[1] (Modern alternative to metal catalysis).[1]

Sources

Optimization

Solubility enhancement of piperidine carboxamide salts in organic solvents

The following Technical Support Guide is designed for researchers and process chemists working with piperidine carboxamide salts . Unlike standard guides that focus on aqueous solubility for bioavailability, this guide a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with piperidine carboxamide salts . Unlike standard guides that focus on aqueous solubility for bioavailability, this guide addresses the specific process chemistry challenge of enhancing solubility in organic solvents —a critical requirement for homogeneous reactions, purification, and analysis.

Topic: Solubility Enhancement in Organic Media Version: 2.4 | Status: Active

Core Technical Overview

Piperidine carboxamides are privileged scaffolds in drug discovery (e.g., enzyme inhibitors, GPCR ligands). While the free base is typically lipophilic, the salt forms (HCl, TFA, etc.)—generated for stability or purification—often exhibit poor solubility in standard organic solvents (DCM, EtOAc, Toluene), leading to process failures like "oiling out," heterogeneous reactions, or difficult transfers.

The Solubility Paradox:

  • Aqueous Goal: High polarity (Ionic interactions).

  • Organic Process Goal: Moderate polarity (Lipophilic interactions).

  • Solution: You must engineer the Solute-Solvent-Counterion triangle to bridge this gap.

Interactive Troubleshooting Modules

Module A: Counter-Ion Selection for Organic Solubility

Context: You need to perform a reaction on the salt, but it won't dissolve in the required organic solvent.

Q: Why is my HCl salt insoluble in Dichloromethane (DCM)? A: The Chloride anion is a "hard," charge-dense species. It creates a tight crystal lattice with the protonated piperidine nitrogen (high Lattice Energy) and requires high-dielectric solvents to dissociate. DCM (dielectric constant


) cannot overcome this lattice energy.
  • Solution: Switch to a "softer," delocalized counter-ion or use a co-solvent.

Q: Which counter-ions improve solubility in organic solvents? A: Lipophilic counter-ions significantly enhance solubility in low-polarity solvents.

  • High Organic Solubility: Tosylate (TsOH), Mesylate (MsOH), Trifluoroacetate (TFA).

  • Moderate Organic Solubility: Bromide, Iodide.

  • Low Organic Solubility (High Lattice Energy): Chloride, Sulfate, Phosphate.

Table 1: Counter-Ion Impact on Solvent Compatibility

Salt FormSolubility in DCM/CHCl₃Solubility in EtOAc/THFSolubility in MeOH/EtOHRecommended For
Hydrochloride (HCl) PoorVery PoorGoodFinal API form; Aqueous steps
Trifluoroacetate (TFA) GoodModerateExcellentHPLC purification; Intermediates
Tosylate (TsO-) ExcellentGoodExcellentProcess chemistry in organics
Free Base ExcellentExcellentExcellentChromatography; Non-acidic rxns
Module B: Solvent System Engineering

Context: You cannot change the salt form (e.g., it is a fixed intermediate). You must find a solvent system.[1][2]

Q: My salt oils out instead of dissolving. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is above its melting point in the presence of solvent, or when the solvent is a "marginal" solvent—strong enough to liquefy the lattice but too weak to fully solvate the ions.

  • The "Magic Mixture" Protocol:

    • Start with your non-polar solvent (e.g., DCM).

    • Add a Hydrogen Bond Donor (HBD) co-solvent.

    • Recommendation: DCM + 5-10% Methanol. The methanol solvates the ionic headgroup, while DCM solvates the lipophilic piperidine backbone.

Q: Can I use DMSO to dissolve the salt for a reaction? A: Yes, DMSO dissolves almost all piperidine salts. However , removing DMSO is difficult.

  • Alternative: Use Sulfolane (if high temp allowed) or N-Methylpyrrolidone (NMP) .

  • Workup Tip: If you use DMSO, perform a "washout" extraction: Dilute with EtOAc, wash 3x with water/brine to remove DMSO.

Module C: Troubleshooting & FAQs

Q: I see a yellow discoloration in my piperidine salt solution. Is it degrading? A: Likely oxidation .[3] Piperidine derivatives, especially if electron-rich, can form N-oxides or undergo oxidative coupling.

  • Diagnostic: Check LC-MS for [M+16] peaks.

  • Prevention: Degas solvents with Nitrogen/Argon sparging before dissolving the salt. Add an antioxidant (e.g., BHT) if the process allows.

Q: My salt formed a gel. How do I break it? A: Piperidine carboxamides are prone to gelation due to hydrogen bonding networks (amide + protonated amine).

  • Thermal Breaking: Heat the mixture to reflux (carefully) to break the H-bond network.

  • Ionic Breaking: Add a small amount of ionic liquid or a chaotic salt (e.g., Lithium Chloride) to disrupt the gel structure (only if compatible with downstream steps).

  • Solvent Breaking: Add a small volume of alcohol (MeOH/EtOH).

Visual Decision Workflows

Workflow 1: Solving "Oiling Out" Events

This logic flow guides you when a crystallization or dissolution attempt results in an immiscible oil.

OilingOut Start Issue: Salt Oils Out (Liquid-Liquid Phase Separation) CheckTemp Check Temperature Is T > Melting Point of Solvate? Start->CheckTemp CoolDown Action: Cool Solution Below T_melt CheckTemp->CoolDown Yes (Too Hot) CheckSolvent Check Solvent Composition Is it a single solvent? CheckTemp->CheckSolvent No (Temp OK) Seed Action: Add Seed Crystals (Induce Nucleation) CoolDown->Seed AddCosolvent Action: Add Polar Co-solvent (MeOH, EtOH, or Acetone) CheckSolvent->AddCosolvent Single Non-Polar CheckSolvent->Seed Already Mixed AddCosolvent->Seed ChangeSalt Action: Counter-ion Switch (Use TsOH or MsOH) Seed->ChangeSalt Still Fails

Caption: Troubleshooting logic for handling Liquid-Liquid Phase Separation (Oiling Out) in piperidine salt processing.

Workflow 2: Solvent Selection Strategy

A systematic approach to dissolving piperidine carboxamide salts based on the required operation.

SolventSelection Start Goal: Dissolve Salt in Organic Solvent Operation Select Operation Start->Operation Reaction Homogeneous Reaction Operation->Reaction Workup Extraction/ Wash Operation->Workup Analysis HPLC/NMR Analysis Operation->Analysis PolarAprotic Use DMF, DMAc, or NMP (High Solubility) Reaction->PolarAprotic High Temp Mixed Use DCM/MeOH (9:1) or THF/Water Reaction->Mixed Low Temp Biphasic Use DCM or CHCl3 (Chlorinated solvents dissolve salts better) Workup->Biphasic Modifier Add 0.1% TFA to MeOH/MeCN Analysis->Modifier

Caption: Decision matrix for selecting organic solvent systems based on the experimental objective.

Standard Operating Protocols (SOPs)

SOP-01: Determination of Critical Co-Solvent Ratio

Purpose: To determine the minimum amount of polar co-solvent (e.g., Methanol) required to solubilize a piperidine carboxamide salt in a non-polar solvent (e.g., DCM or Toluene).

Materials:

  • Piperidine Carboxamide Salt (100 mg)

  • Primary Solvent (DCM, Toluene, EtOAc)

  • Co-Solvent (Methanol, Ethanol)[1][4]

  • Micropipette

Procedure:

  • Slurry Preparation: Place 100 mg of the salt into a clear glass vial. Add 1.0 mL of the Primary Solvent.

  • Observation: Vortex for 1 minute. If fully dissolved, stop (Solubility > 100 mg/mL). If solid remains, proceed.

  • Titration: Add the Co-Solvent in 50 µL increments .

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Endpoint: Record the total volume of Co-Solvent added when the solution becomes clear.

  • Calculation:

    
    
    
  • Scale-Up: For the actual process, add an excess of 5% to this value to ensure robustness against temperature fluctuations.

SOP-02: Salt Metathesis (In-Situ Counter-ion Switch)

Purpose: To switch from a low-solubility HCl salt to a high-solubility Trifluoroacetate (TFA) salt directly in organic media without aqueous workup.

Procedure:

  • Suspend the HCl salt (1.0 equiv) in DCM (10 volumes).

  • Add Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv).

  • Mechanism: The excess TFA drives the equilibrium. HCl (gas) may evolve or remain dissolved.

  • Concentrate the mixture to dryness on a rotary evaporator (removes DCM, HCl, and excess TFA).

  • Redissolve the residue in the target organic solvent. The resulting solid is predominantly the TFA salt, which typically exhibits 10-50x higher solubility in organic media than the HCl salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and solubility).

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Details the lattice energy effects of chloride vs. organic anions).

  • Seddon, K. R. (1997). "Ionic Liquids for Clean Technology." Journal of Chemical Technology & Biotechnology. (Provides theoretical basis for solubility of organic salts in various media).

  • BenchChem Technical Support. (2025). "Purification and Solubility of Piperidine Derivatives." (General properties of piperidine scaffolds).

Sources

Troubleshooting

Technical Support Center: Purification of cis-3-Methylpiperidine-2-carboxamide

Topic: Removing trans-isomer impurities from cis-3-Methylpiperidine-2-carboxamide Ticket ID: CHEM-PUR-3MP2C Role: Senior Application Scientist Status: Active Guide Diagnostic & Triage: Know Your Isomer Before attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing trans-isomer impurities from cis-3-Methylpiperidine-2-carboxamide Ticket ID: CHEM-PUR-3MP2C Role: Senior Application Scientist Status: Active Guide

Diagnostic & Triage: Know Your Isomer

Before attempting purification, you must confirm the identity and ratio of your isomers. In 2,3-disubstituted piperidines, the cis and trans relationships are defined by the relative orientation of the C2-Carboxamide and C3-Methyl groups.

The Core Challenge:

  • Target: cis-isomer (Kinetic product, often pharmacologically active).

  • Impurity: trans-isomer (Thermodynamic product).[1]

  • Risk: The C2 proton is

    
     to a carbonyl group. Exposure to heat or base can cause epimerization, converting your desired cis product into the unwanted trans impurity to relieve steric strain [1].
    
Validation Protocol (NMR)

Do not rely solely on LC-MS, as diastereomers have identical masses. Use 1H NMR to determine the coupling constant (


) between H2 and H3.
Featurecis-Isomer (Syn)trans-Isomer (Anti)
Conformation Axial/Equatorial (typically)Diequatorial (thermodynamically favored)

Coupling
2–5 Hz (Small)10–12 Hz (Large, axial-axial)
Thermodynamics Less stable (Kinetic)More stable (Thermodynamic)

Purification Decision Matrix

Use the following logic flow to select the appropriate purification strategy based on your impurity levels and scale.

PurificationStrategy Start Start: Assess Purity CheckImpurity Trans-Impurity Level? Start->CheckImpurity HighImpurity > 15% Trans CheckImpurity->HighImpurity LowImpurity < 15% Trans CheckImpurity->LowImpurity MethodC Method C: Boc-Derivatization HighImpurity->MethodC Difficult Separation ScaleCheck Scale? LowImpurity->ScaleCheck Bulk > 5 grams ScaleCheck->Bulk Cost Efficient Small < 5 grams ScaleCheck->Small Time Efficient MethodA Method A: HCl Salt Recrystallization Bulk->MethodA MethodB Method B: Amine-Modified Silica Small->MethodB

Figure 1: Decision matrix for selecting the optimal purification route based on impurity load and scale.

Method A: HCl Salt Recrystallization (Bulk Scale)

Principle: Piperidine diastereomers often exhibit significant solubility differences in their salt forms. The trans-isomer (diequatorial) tends to pack more efficiently in the crystal lattice, making it less soluble in alcoholic solvents compared to the cis-isomer [2].

Reagents:

  • Anhydrous HCl (4M in Dioxane or generated gas)

  • Isopropanol (IPA)

  • Ethanol (EtOH)[2]

Protocol:

  • Salt Formation: Dissolve the crude free base in a minimum amount of dry Ethanol. Cool to 0°C.[3][4]

  • Acidification: Slowly add 1.1 equivalents of HCl (in Dioxane). Caution: Exothermic.

  • Precipitation: Add Ethyl Acetate (EtOAc) dropwise until turbidity persists.

  • Digestion: Heat the slurry to reflux until clear (add more EtOH if needed), then allow slow cooling to room temperature (RT) over 4 hours.

  • Filtration: Filter the precipitate.

    • Checkpoint: Analyze the solid and the filtrate by NMR.

    • Scenario 1: If the solid is enriched in trans (common), your desired cis product is in the filtrate. Evaporate filtrate and repeat.

    • Scenario 2: If the solid is enriched in cis, wash with cold IPA/EtOAc (1:1) and dry.[4][5]

Why this works: The lattice energy differences between the diastereomeric salts amplify the separation factor, which is often negligible in the free base liquid/oil form.

Method B: Amine-Modified Silica Chromatography (Polishing)

Principle: Free secondary amines interact strongly with the acidic silanols of silica gel, causing peak tailing. Deactivating the silica with a basic modifier tightens the bands and allows the subtle diastereomeric differences to resolve [3].

Mobile Phase Optimization:

  • Base Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

Protocol:

  • Column Pre-treatment: Flush the silica column with 1% TEA in Hexane before loading.

  • Eluent Preparation:

    • Solvent A: DCM

    • Solvent B: 10:1 MeOH:NH4OH

  • Gradient: 0% B to 10% B over 20 CV (Column Volumes).

  • Loading: Load sample as a liquid injection in minimal DCM. Do not dry load on silica as this can catalyze epimerization.

Troubleshooting:

  • Issue: Peaks are merging.

  • Fix: Switch to a lower polarity solvent: Toluene/Acetone/TEA (80:19:1). Toluene provides

    
    -
    
    
    
    interactions that may discriminate between the spatial arrangement of the amide group.

Method C: Boc-Derivatization (The "Nuclear" Option)

Principle: If the isomers are inseparable as free bases, converting the secondary amine to a carbamate (N-Boc) dramatically changes the molecular shape and lipophilicity, often increasing the


 between diastereomers [4].

Protocol:

  • Protection: React crude amine with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • Separation: The N-Boc-cis and N-Boc-trans isomers usually separate easily on standard silica (Hexane/EtOAc).

    • Cis usually elutes later (more polar due to exposed functional groups) compared to the "shielded" trans form, though this varies.

  • Deprotection: Treat the purified N-Boc intermediate with TFA/DCM (1:4) or HCl/Dioxane to recover the pure amine salt.

Frequently Asked Questions (FAQs)

Q1: My "cis" product is converting to "trans" during storage. Why? A: This is "Thermodynamic Drift." The cis-3-methylpiperidine-2-carboxamide suffers from 1,3-diaxial strain (or gauche interactions) depending on the conformer. The trans-isomer allows both substituents to adopt equatorial positions, which is energetically favorable by ~2-3 kcal/mol.

  • Fix: Store the compound as an HCl or Tartrate salt. The protonated amine locks the conformation and prevents the lone-pair mechanism required for epimerization at the C2 position.

Q2: Can I use Chiral HPLC? A: You can, but it is often unnecessary for diastereomers. Chiral columns (e.g., Chiralpak AD-H or OD-H) separate based on 3D spatial recognition and will separate cis from trans effectively. However, since cis and trans are diastereomers (different physical properties), standard achiral phases (C18 or Silica) should work if optimized. Save chiral columns for separating enantiomers (


 from 

).

Q3: I see a third peak in the NMR. What is it? A: Check for Rotamers. Amides exhibit restricted rotation around the C-N bond.

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers of the same isomer. If they remain distinct, you have a chemical impurity (likely the trans isomer or a regioisomer).

References

  • Thermodynamic Stability of Piperidines: Bailey, P. D., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 2022.[1] [Source: RSC Med.[1] Chem.]([Link])

  • Salt Resolution Methods: Corcoran, P. "Separation and purification of cis and trans isomers." U.S. Patent 3,860,925, 1975.

  • Amine Chromatography Techniques: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.

  • Derivatization Strategies: Beak, P., & Lee, W. K. "The regiospecific and diastereoselective lithiation of N-Boc-piperidines." Journal of Organic Chemistry, 1993.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 3-Methylpiperidine-2-carboxamide

Current Status: Operational Topic: Chiral Resolution & Purification Target Analyte: 3-Methylpiperidine-2-carboxamide (Racemic/Diastereomeric Mixture)[1][2] Executive Summary: The Stereochemical Challenge Resolving 3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chiral Resolution & Purification Target Analyte: 3-Methylpiperidine-2-carboxamide (Racemic/Diastereomeric Mixture)[1][2]

Executive Summary: The Stereochemical Challenge

Resolving 3-methylpiperidine-2-carboxamide presents a dual stereochemical challenge. Unlike simple chiral amines, this molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers:

  • Cis-pair: (2S,3R) and (2R,3S)

  • Trans-pair: (2S,3S) and (2R,3R)

Critical Technical Advisory: Before attempting chiral resolution (separating enantiomers), you must ensure diastereomeric purity. Attempting to resolve a mixture containing both cis and trans isomers simultaneously often leads to eutectic failures and non-reproducible crystallization.[3]

Module 1: Classical Resolution via Diastereomeric Salt Crystallization

Context: This is the most scalable method for multi-gram to kilogram purification.[3] It relies on the basicity of the piperidine nitrogen (


) to form salts with chiral acids.
Standard Operating Procedure (SOP)
ParameterRecommendationMechanistic Rationale
Resolving Agent (S)-(+)-Mandelic Acid or Dibenzoyl-L-tartaric acid The phenyl rings in these acids engage in

stacking or hydrophobic interactions with the piperidine backbone, stabilizing the crystal lattice.[1]
Solvent System Ethanol (95%) or IPA/Water (9:1) Protich solvents facilitate proton transfer for salt formation while maintaining differential solubility between the diastereomeric salts.[1][2][3]
Stoichiometry 0.5 to 1.0 equivalents Using 0.5 eq (the "Pope-Peachey" method) precipitates the less soluble salt while leaving the other enantiomer in solution.[1]
Troubleshooting Guide: Salt Crystallization

Q: The solution turns into a viscous oil instead of crystallizing ("Oiling Out").[2][3] How do I fix this?

  • Root Cause: The supersaturation level is too high, or the solvent polarity is insufficient to support an ordered lattice, leading to amorphous precipitation.

  • Corrective Action:

    • Re-heat the mixture until the oil dissolves.

    • Add a co-solvent: Introduce a small amount of a more polar solvent (e.g., Methanol) or a less polar anti-solvent (e.g., MTBE) dropwise to modulate solubility.[2][3]

    • Seeding: Add a few milligrams of pure seed crystal (if available) at the cloud point (

      
      ).[2][3]
      
    • Slow Cooling: Wrap the flask in cotton or use a programmable bath to cool at a rate of <5°C per hour.

Q: My enantiomeric excess (ee) is stuck at 80-90% after the first filtration. How do I upgrade it?

  • Root Cause: Inclusion of the "wrong" diastereomer within the crystal lattice or non-selective precipitation.[4]

  • Corrective Action: Perform a recrystallization .[1][2][3] Dissolve the salt in the minimum amount of boiling solvent (typically the same solvent used for formation) and let it cool slowly.

    • Tip: Do not simply wash the crystals; redissolving is necessary to release trapped impurities.[3]

Module 2: High-Performance Liquid Chromatography (HPLC) Resolution

Context: Required for analytical purity checks (determining %ee) or preparative separation when crystallization fails.[1][2][3][4]

Method Development Parameters
ComponentConditionTechnical Note
Column Chiralpak® AD-H or Chiralcel® OD-H Amylose/Cellulose carbamate derivatives are the "gold standard" for piperidine amides due to H-bonding capabilities.[1]
Mobile Phase Hexane : IPA (90:10) Standard Normal Phase (NP) conditions.[1][2][3]
Additive (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA) Mandatory. The basic piperidine nitrogen interacts with residual silanols on the column, causing severe peak tailing.[1][2] The amine additive blocks these sites.[3]
Temperature 25°C - 35°C Lower temperatures generally increase resolution (

) but broaden peaks.[1][2][3]
Troubleshooting Logic: Chromatographic Issues

Q: I see severe peak tailing (


). Is my column dead? 
  • Diagnosis: Likely not.[1][2][3] It is almost certainly a secondary interaction between the amine and the silica support.

  • Fix: Increase the DEA/TEA concentration to 0.2%. If using a coated phase (like AD-H), ensure you are not using restricted solvents (e.g., DCM, THF) which strip the stationary phase.[2]

Q: The retention times are drifting between runs.

  • Diagnosis: Mobile phase equilibration issue or temperature fluctuation.[1][2][3]

  • Fix:

    • Ensure the column is thermostatted (do not rely on ambient room temp).[2][3]

    • If using DEA, ensure the mobile phase is premixed and degassed; volatile amines can evaporate, changing the pH modifier concentration over time.[3]

Module 3: Workflow Visualization (Decision Tree)

The following diagram illustrates the logical flow for processing the racemate, distinguishing between cis/trans separation and enantiomeric resolution.

ResolutionWorkflow Start Start: Crude 3-Methylpiperidine-2-carboxamide CheckDia Check Diastereomeric Purity (NMR/HPLC) Is it pure Cis or Trans? Start->CheckDia SepDia Step 1: Separate Diastereomers (Flash Chromatography / Achiral Crystallization) CheckDia->SepDia No (Mixture) SelectMethod Select Resolution Method CheckDia->SelectMethod Yes (Pure Cis or Trans) SepDia->SelectMethod SaltScreen Method A: Classical Resolution Screen: Mandelic, Tartaric Acids SelectMethod->SaltScreen Scale > 10g HPLCPrep Method B: Prep HPLC/SFC Column: Chiralpak AD-H/OD-H SelectMethod->HPLCPrep Scale < 1g or difficult separation CrystSuccess Crystallization Successful? SaltScreen->CrystSuccess Final Final Product: Enantiopure (>99% ee) HPLCPrep->Final CrystSuccess->HPLCPrep No (Oiling out/No solid) Recryst Recrystallize to upgrade ee CrystSuccess->Recryst Yes (ee < 98%) FreeBase Free Base Liberation (NaOH/DCM extraction) CrystSuccess->FreeBase Yes (ee > 98%) Recryst->FreeBase FreeBase->Final

Caption: Logical workflow for the purification of 3-methylpiperidine-2-carboxamide, prioritizing diastereomeric purity before enantiomeric resolution.

Frequently Asked Questions (FAQ)

Q1: Can I use enzymatic resolution for this molecule? A: Yes, kinetic resolution is a viable alternative, particularly for the ester precursor (methyl 3-methylpiperidine-2-carboxylate).[1][2] Candida antarctica Lipase B (CAL-B) is highly effective for hydrolyzing esters or acylating amines.[1][2][3] However, for the carboxamide specifically, enzymatic hydrolysis of the amide bond is slow and often requires harsh conditions. It is usually more efficient to resolve the ester enzymatically before converting it to the amide.

Q2: How do I determine the absolute configuration (R or S)? A:

  • X-Ray Crystallography: If you obtain a single crystal of the diastereomeric salt (e.g., with (S)-Mandelic acid), X-ray diffraction is the definitive method.[2]

  • Optical Rotation: Compare your specific rotation

    
     with literature values for known analogues (e.g., pipecolic acid derivatives).
    
  • Circular Dichroism (CD): Useful if you have a reference spectrum or can perform computational prediction (TD-DFT).[1][2][3]

Q3: Is there a risk of racemization during the process? A: The C2 center (alpha to the carbonyl) is susceptible to racemization under strong basic conditions or high temperatures, especially if the nitrogen is protected with an electron-withdrawing group.

  • Safe Zone: Salt formation (acidic/neutral) is safe.[1][2][3]

  • Danger Zone: Free-basing with strong alkali (e.g., KOH) at high heat.[1][2][3] Use mild bases like

    
     or 
    
    
    
    during the workup to liberate the free amine.[2]

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Retrieved from

  • Choi, A., et al. (2022).[2][3][5] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Retrieved from [1][2][3][5]

  • Google Patents. (2002).[1][2][3] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.[1][3] Retrieved from

  • Phenomenex. (2025).[1][2][3][6] Chiral HPLC Separations Guidebook. Retrieved from

  • National Institutes of Health (NIH). (2018).[1][2][3] An overview of chiral separations of pharmaceutically active substances by HPLC. PMC. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Crystallographic Characterization of cis-3-Methylpiperidine-2-carboxamide Salts

Authored for Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its confo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The specific stereoisomer, cis-3-Methylpiperidine-2-carboxamide, represents a valuable building block, but its journey from a promising molecule to a viable drug candidate is contingent on a thorough understanding of its solid-state properties.

This guide provides an in-depth, experience-driven framework for the synthesis, salt selection, and single-crystal X-ray diffraction (SCXRD) analysis of cis-3-Methylpiperidine-2-carboxamide. While specific crystallographic data for this exact molecule's salts are not widely published, this document outlines the definitive workflow to generate and interpret such data. We will leverage data from analogous structures to illustrate key comparative principles, ensuring you are equipped with the scientific rationale behind each experimental choice. The ultimate goal is to control the solid form, a critical parameter that dictates a drug's stability, solubility, and bioavailability—factors essential for successful pharmaceutical development.[3]

Part 1: The Strategic Imperative for Salt Screening & Crystallographic Analysis

The initial synthesis of an active pharmaceutical ingredient (API) rarely yields a form with optimal physicochemical properties. Salt formation is a fundamental strategy to address these deficiencies. By reacting the API with an acidic or basic counter-ion, we can significantly modify properties like melting point, hygroscopicity, and dissolution rate. However, the formation of a salt introduces complexity; a single API can form multiple crystalline arrangements, known as polymorphs, with different counter-ions, each with a unique set of properties.[4]

This is where X-ray crystallography becomes indispensable. It is the gold standard for solid-state characterization, providing unambiguous proof of:

  • Molecular Structure & Connectivity: Confirming the expected chemical structure.

  • Relative and Absolute Stereochemistry: Definitively assigning the cis configuration of the substituents on the piperidine ring.

  • Stoichiometry: Verifying the ratio of the API to the counter-ion in the salt.

  • Intermolecular Interactions: Mapping the precise network of hydrogen bonds and other non-covalent interactions that define the crystal lattice.

Understanding this three-dimensional arrangement is not merely an academic exercise; it is the key to selecting a single, stable, and manufacturable solid form for clinical development.

Part 2: A Validated Workflow for Synthesis, Crystallization, and Structure Determination

The path from a synthesized compound to a refined crystal structure is a systematic process. Each step is designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction analysis.

G cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_crystal Crystallization cluster_analysis Data Analysis syn Synthesis of cis-Amide pur Chromatographic Purification syn->pur Crude Product screen Salt Screening (HCl, Tartaric Acid, etc.) pur->screen Pure Free Base growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) screen->growth Promising Crystalline Salts scxrd Single-Crystal X-ray Diffraction growth->scxrd High-Quality Crystal refine Structure Solution & Refinement scxrd->refine Diffraction Data report Data Interpretation & Reporting refine->report Refined Structure

Caption: End-to-end workflow for crystallographic analysis.

Experimental Protocol 1: Synthesis of cis-3-Methylpiperidine-2-carboxamide

A plausible and efficient synthesis begins with the appropriate pyridine precursor, followed by reduction to establish the piperidine core with the desired cis stereochemistry. The diastereoselectivity of the reduction is a critical control point.[5]

Methodology:

  • Starting Material: 3-Methylpicolinonitrile.

  • N-Alkylation: React 3-methylpicolinonitrile with a suitable alkylating agent (e.g., benzyl bromide) to form the N-benzylpyridinium salt. This step activates the pyridine ring for reduction.

  • Catalytic Hydrogenation: Reduce the pyridinium salt using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The use of PtO₂ often favors the formation of the cis isomer.[5] The reaction solvent (e.g., ethanol, methanol) and pressure can be optimized to maximize the diastereomeric ratio.

  • Amide Formation: The resulting cis-1-benzyl-3-methylpiperidine-2-carbonitrile is then hydrolyzed to the corresponding carboxamide. This can be achieved under controlled acidic or basic conditions (e.g., sulfuric acid or hydrogen peroxide with a base).

  • Purification: The final product is purified using column chromatography on silica gel to isolate the pure cis isomer.

Causality: The choice of a hydrogenation catalyst is crucial for stereocontrol. While catalysts like Pd/C can sometimes yield the trans isomer, PtO₂ has been shown to preferentially produce cis-piperidines in many cases.[5] N-benzylation serves a dual purpose: it activates the ring for reduction and acts as a protecting group that can be removed later if necessary.

Experimental Protocol 2: Salt Selection and Screening

The goal of salt screening is to identify counter-ions that form stable, crystalline salts with the API. The selection of counter-ions is guided by their pKa values relative to the API and their history of use in approved pharmaceutical products.

Methodology:

  • API Solution: Prepare a stock solution of the purified cis-3-Methylpiperidine-2-carboxamide free base in a suitable solvent (e.g., ethanol or isopropanol).

  • Counter-ion Solutions: Prepare equimolar solutions of selected acids (e.g., hydrochloric acid, L-tartaric acid, methanesulfonic acid) in the same solvent.

  • Mixing: Combine the API solution with each counter-ion solution in a 1:1 molar ratio in small glass vials.

  • Observation: Allow the solutions to stand at room temperature and under refrigeration. Observe for spontaneous precipitation.

  • Characterization: Analyze any resulting solids by Powder X-ray Diffraction (PXRD) to assess their crystallinity. Amorphous solids are generally undesirable for further development.

G start Mix API + Counter-ion crystalline Is the solid crystalline? start->crystalline stable Is it stable at 40°C/75% RH? crystalline->stable Yes reject Reject or Re-evaluate crystalline->reject No (Amorphous) polymorph Polymorph screen reveals issues? stable->polymorph Yes stable->reject No (Unstable) select Select as Lead Salt Candidate polymorph->select No polymorph->reject Yes

Caption: Decision tree for pharmaceutical salt selection.

Experimental Protocol 3: Single Crystal Growth

Growing crystals of sufficient size and quality for SCXRD is often the most challenging step. It requires patience and systematic exploration of various conditions.

Methodology:

  • Solvent Selection: Identify a solvent or solvent system in which the salt has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate too quickly.

  • Slow Evaporation: Dissolve the salt in the chosen solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the salt in a good solvent. Place a drop of this solution on a siliconized cover slip. Invert the slip over a well containing a poor solvent (in which the salt is insoluble but the solvent is miscible). The poor solvent vapor slowly diffuses into the drop, reducing the salt's solubility and promoting crystallization.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or from room temperature to 4°C.

Part 3: Data Interpretation - A Comparative Analysis

As no public crystal structures exist for the title compound's salts, we will use the published data for two analogous alanylpiperidine derivatives to illustrate the type of information obtained and how it is used for comparison.[6]

Table 1: Illustrative Crystallographic Data for Piperidine Analogues (Data sourced from a study on alanylpiperidine analogues for illustrative purposes)[6]

ParameterCompound I (Analog)Compound II (Analog)Expected for cis-3-Methylpiperidine-2-carboxamide HCl
Chemical Formula C₁₉H₂₈N₂O₅SC₁₇H₂₄N₂O₅SC₇H₁₅ClN₂O
Crystal System TriclinicMonoclinicMonoclinic or Orthorhombic (Common for salts)
Space Group P-1P2₁/nP2₁/c, P2₁2₁2₁, or similar chiral space group
a (Å) 8.5368 (6)12.1013 (2)-
b (Å) 9.6594 (6)12.3092 (2)-
c (Å) 13.5173 (12)12.4348 (3)-
α (°) 75.947 (6)9090
β (°) 79.302 (6)100.546 (2)>90
γ (°) 74.554 (5)9090
Volume (ų) 1033.47 (14)1820.97 (6)-
Z 242 or 4
Key Torsion Angle N1—C1—C2—N2 = 156.2 (1)°N1—C1—C2—N2 = -153.5 (1)°Defines ring pucker and substituent orientation

Analysis of Parameters:

  • Crystal System & Space Group: The space group provides fundamental information about the symmetry within the crystal. For a chiral molecule like the target compound, crystallization as a racemate could lead to a centrosymmetric space group (like P-1 or P2₁/n), while crystallization of a single enantiomer will result in a non-centrosymmetric (chiral) space group.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These parameters define the size and shape of the repeating unit of the crystal. Different salts or polymorphs of the same compound will have different unit cell dimensions, making them distinguishable by PXRD.

  • Z (Molecules per Asymmetric Unit): This tells you how many molecules constitute the fundamental repeating unit.

  • Key Torsion Angles: For piperidine derivatives, torsion angles within the ring define its conformation (e.g., chair, boat, or twist-boat). The analysis of these angles is critical to understanding how the molecule will present its functional groups for biological interactions.

Hydrogen Bonding: The Glue of the Crystal

In the salt of a carboxamide, hydrogen bonding is paramount. The protonated piperidine nitrogen (N-H⁺) and the amide N-H are excellent hydrogen bond donors. The amide carbonyl oxygen and the chloride counter-ion are strong acceptors. A detailed crystallographic analysis will map this network precisely.

G cluster_amide cluster_ions N_pip N⁺-H Cl1 Cl⁻ N_pip->Cl1 Strong H-Bond N_amide N-H O_amide O=C N_amide->O_amide Intermolecular Dimer Motif? Cl2 Cl⁻ N_amide->Cl2 H-Bond

Caption: Potential hydrogen bonding motifs in a hydrochloride salt.

Understanding these motifs is crucial because they dictate the crystal's stability. A robust, three-dimensional hydrogen-bonding network typically leads to a higher melting point and lower solubility. Comparing the networks between a hydrochloride and a tartrate salt, for example, would explain any observed differences in their physical properties. The tartrate ion, with its multiple hydroxyl and carboxylate groups, offers more complex and varied hydrogen bonding possibilities compared to a simple chloride ion.[7]

Conclusion

The rigorous characterization of the solid state of cis-3-Methylpiperidine-2-carboxamide is not an optional step but a prerequisite for its successful development as a therapeutic agent. While the specific crystallographic data remains to be published, the protocols and analytical frameworks presented in this guide provide a comprehensive and scientifically-grounded pathway for its generation and interpretation. By systematically applying the principles of synthesis, salt screening, single-crystal growth, and X-ray diffraction, researchers can select and validate a solid form with optimal properties, thereby de-risking a critical aspect of the drug development process and paving the way for clinical evaluation.

References

  • García-Sotelo, J. H., et al. (2022). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, E78, 1225-1230. Available at: [Link]

  • ResearchGate. (n.d.). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
  • Angene. (n.d.). cis-3-Methylpiperidine-2-carboxamide. Angene. Available at: [Link]

  • Istvan, E. S., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

  • Scott, K. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric di-substituted piperidines. RSC Medicinal Chemistry, 13, 1614-1620. Available at: [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. PubMed Central. Available at: [Link]

  • PubMed. (1993). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • MDPI. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

  • PubMed. (2014). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. ResearchGate. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Thenalidine tartrate. CAS. Available at: [Link]

Sources

Comparative

Comparative Guide: LC-MS Fragmentation of Piperidine-2-Carboxamide Analogs

Executive Summary Piperidine-2-carboxamides (homologous to proline analogs) represent a critical scaffold in drug discovery, serving as the core structure for local anesthetics (e.g., bupivacaine, ropivacaine) and chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-2-carboxamides (homologous to proline analogs) represent a critical scaffold in drug discovery, serving as the core structure for local anesthetics (e.g., bupivacaine, ropivacaine) and chiral peptidomimetics. Their structural differentiation from positional isomers (piperidine-3- and -4-carboxamides) is a frequent analytical challenge.

This guide provides a definitive technical comparison of the fragmentation behaviors of these analogs. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation—specifically how the proximity of the basic piperidine nitrogen to the exocyclic carbonyl drives unique alpha-cleavage pathways in the 2-isomer that are thermodynamically unfavorable in 3- and 4-isomers.

Part 1: Mechanistic Foundations

To interpret the mass spectra of these analogs, one must understand that fragmentation is governed by the site of protonation and the stability of the resulting product ions .

The "Alpha-Effect" in 2-Carboxamides

In piperidine-2-carboxamides, the amide carbonyl is attached to the carbon


 to the piperidine nitrogen. Upon Electrospray Ionization (ESI), the mobile proton typically localizes on the most basic site—the piperidine nitrogen.
  • Mechanism: The proximity of the protonated nitrogen to the amide bond facilitates a specific Charge-Proximal Fragmentation .

  • Outcome: The dominant cleavage occurs at the amide bond, retaining the positive charge on the piperidine ring with the carbonyl group attached (acylium-like ion). This is stabilized by the ability of the nitrogen lone pair to donate electron density to the

    
    -carbon.
    
The "Remote-Effect" in 3- and 4-Isomers

In nipecotamide (3-position) and isonipecotamide (4-position) analogs, the carbonyl is distinct from the


-carbon.
  • Mechanism: The inductive effect of the nitrogen is diminished. Fragmentation often requires higher collision energies (CE) and results in a higher ratio of complete amide loss (forming a carbocation on the ring) or ring fragmentation, rather than the stable acylium ion seen in the 2-isomer.

Part 2: Comparative Fragmentation Analysis

The following analysis uses Bupivacaine (N-butyl-piperidine-2-carboxamide derivative) as the reference standard for the 2-position, comparing it against equivalent 3- and 4-isomers.

Diagnostic Ion Table
FeaturePiperidine-2-Carboxamide (e.g., Bupivacaine)Piperidine-3/4-Carboxamide (Isomers)Mechanistic Cause
Dominant Product Ion [M-Amine]⁺ (Pipecolyl ion)[M-Amide]⁺ (Ring carbocation)2-pos stabilizes the acylium ion; 3/4-pos favors neutral loss of the whole amide group.
Characteristic m/z

140
(N-butyl) or

126
(N-propyl)

84
(Piperidine ring only)
The 2-isomer retains the carbonyl (

); 3/4 isomers often lose

or the entire

group.
Secondary Fragment

84
(Loss of CO from 140/126)

55, 41
(Ring fission)
2-isomer sequentially loses CO; 3/4 isomers undergo ring opening more competitively.
Amide Bond Stability Labile (Cleaves easily at low CE)Robust (Requires higher CE)Proximity of protonated N in 2-pos catalyzes amide cleavage (neighboring group participation).
Isobaric Differentiation Strategy

When distinguishing between a 2-isomer and a 3-isomer with the same molecular weight:

  • Monitor the "Pipecolyl" Ion: Look for the intense peak corresponding to the Piperidine Ring + Carbonyl.

    • If High Intensity : Likely 2-Carboxamide .

    • If Low/Absent (and dominant peak is bare ring): Likely 3- or 4-Carboxamide .

  • Ratio Check: Calculate the ratio of

    
    .
    
    • High Ratio (>5:1)

      
       2-Position.
      
    • Low Ratio (<1:1)

      
       3/4-Position.
      

Part 3: Visualization of Pathways

The following diagrams illustrate the distinct fragmentation pathways described above.

Pathway A: Piperidine-2-Carboxamide (Alpha-Cleavage)

G Precursor Precursor Ion (Protonated at N) TS Transition State (Inductive Destabilization) Precursor->TS Collision Energy Frag1 Primary Fragment (Pipecolyl Ion) [Ring-C=O]+ TS->Frag1 Amide Bond Cleavage (Alpha-Effect) Neutral Neutral Loss (Amine/Aniline) TS->Neutral Frag2 Secondary Fragment (Iminium Ion) [Ring]+ (-CO) Frag1->Frag2 Loss of CO (Secondary Fragmentation)

Caption: The "Alpha-Effect" in 2-carboxamides stabilizes the acylium ion (Red), making it the base peak.

Pathway B: Piperidine-3/4-Carboxamide (Remote Cleavage)

G Precursor Precursor Ion (Protonated at N) TS Transition State (Remote Charge) Precursor->TS High Collision Energy Frag1 Primary Fragment (Carbocation) [Ring]+ TS->Frag1 Heterolytic Cleavage (No Alpha-Stabilization) Neutral Neutral Loss (Formamide/Amide) TS->Neutral Frag2 Ring Fission (Acyclic Ions) Frag1->Frag2 Ring Opening

Caption: 3/4-isomers lack alpha-stabilization, often losing the entire amide group to form the bare ring ion.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducible fragmentation data, specifically for differentiating isomers.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to ensure N-protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient suitable for small molecule screening).

MS Parameters (ESI+)
  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Collision Energy (CE) Stepping: CRITICAL STEP.

    • Do not use a static CE.

    • Protocol: Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE (10-20 eV) preserves the diagnostic "Pipecolyl" ion (

      
       140/126) in 2-carboxamides. High CE (40 eV) forces the secondary loss of CO (
      
      
      
      84), confirming the structure.
Validation Workflow
  • Inject Standard: Run a known standard of Bupivacaine or Ropivacaine.

  • Verify Precursor: Confirm

    
     (e.g., 289.2 or 275.2).
    
  • Check Low CE (20 eV): The Base Peak must be the acylium ion (

    
     140 or 126).
    
  • Check High CE (40 eV): The Base Peak should shift toward the immonium ion (

    
     84).
    
  • Run Unknown: If the unknown shows

    
     84 as the base peak even at Low CE, it is likely the 3- or 4-isomer , not the 2-isomer.
    

References

  • Mechanism of Local Anesthetic Fragmentation

    • Title: Proposed ESI fragmentation pathways of product ions
    • Source: ResearchG
    • URL:[Link]

  • Ropivacaine Specific Data

    • Title: LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine.
    • Source: Frontiers in Molecular Biosciences (via NIH/PubMed).
    • URL:[Link]

  • Title: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Pipecolic Acid (2-COOH)

    • Title: Pipecolic acid, TMS deriv
    • Source: NIST Chemistry WebBook.[1][2]

    • URL:[Link]

Sources

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